Product packaging for trans-2-Pentenoic acid(Cat. No.:CAS No. 27516-53-6)

trans-2-Pentenoic acid

Cat. No.: B7767772
CAS No.: 27516-53-6
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-ONEGZZNKSA-N
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Description

(2E)-Pent-2-enoic acid, also known as trans-2-pentenoic acid, is a mono-unsaturated, straight-chain fatty acid with the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol . This compound is a flavoring agent recognized by JECFA (1804) and FEMA (4193) . It occurs naturally in food sources such as banana and beer and is characterized by a cheesy, sour, and buttery odor and flavor . Its physical state is a colorless to clear liquid with a melting point of approximately 9-11 °C and a boiling point of about 108 °C at 17 mmHg . Researchers value this compound for studies in flavor chemistry and food science due to its organoleptic properties . It also serves as a metabolite of the anticonvulsant drug valproic acid, making it relevant in pharmaceutical and metabolic research . The related isomer, 4-pentenoic acid, has been documented in toxicological studies, highlighting the importance of isomer-specific research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B7767772 trans-2-Pentenoic acid CAS No. 27516-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893700
Record name (2E)-2-Pentenoic acid
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sour caramellic aroma
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.991
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13991-37-2, 626-98-2, 27516-53-6
Record name trans-2-Pentenoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=13991-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pent-2-enoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentenoic acid, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013991372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentenoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027516536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-Pentenoic acid
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Record name (E)-pent-2-en-1-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pent-2-enoic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PENTENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RG66883CF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to trans-2-Pentenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a molecule of significant interest in the fields of chemical synthesis and drug discovery. Its versatile reactivity makes it a valuable intermediate in the production of fine chemicals, polymers, and notably, pharmaceutical compounds. This technical guide provides comprehensive information on its chemical properties, synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic sour, caramellic, or cheesy aroma. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueReference(s)
CAS Number 13991-37-2[1][2]
Molecular Formula C₅H₈O₂[1][2]
Molecular Weight 100.12 g/mol [1][2]
Melting Point 9-11 °C[1][2]
Boiling Point 106 °C at 20 mmHg[1][2]
Density 0.99 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.452[1][2]
Solubility in Water 60 g/L
Appearance Clear colorless to light yellow liquid[1][2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, in this case, malonic acid, followed by decarboxylation.

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

This protocol describes the synthesis of this compound from propanal and malonic acid.

Materials:

  • Propanal

  • Malonic acid

  • Pyridine (as both solvent and catalyst)

  • Magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Hydrochloric acid (HCl), 6M solution

  • Apparatus for vacuum filtration

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and methylene chloride (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine propanal and 1.2 equivalents of malonic acid in pyridine.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for approximately 2-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture by the slow addition of 6M HCl. This will cause the product to precipitate.

  • Isolation: Collect the crude product by vacuum filtration.

  • Purification: The crude product can be further purified by silica gel column chromatography using a solvent system such as 5% ethyl acetate in methylene chloride to yield pure this compound.

Reaction Mechanism: The Doebner modification of the Knoevenagel condensation proceeds through a series of steps including the formation of an enolate from malonic acid, nucleophilic attack on the aldehyde, dehydration, and finally, a pyridine-induced decarboxylation to yield the α,β-unsaturated carboxylic acid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of novel nonsteroidal human androgen receptor (hAR) agonists based on a 2(1H)-piperidino[3,2-g]quinolinone pharmacophore. These compounds are of interest in the development of therapies for conditions related to androgen deficiency.

Biological Activity and Signaling Pathways

As a trans-fatty acid, this compound is relevant to the study of the biological effects of this class of molecules. Research has shown that trans-fatty acids can potentiate proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway.[1][2][3]

The ASK1-p38 Signaling Pathway in Response to trans-Fatty Acids

Extracellular ATP, a damage-associated molecular pattern, can induce apoptosis in macrophages through the P2X₇ receptor.[1] This process involves the generation of reactive oxygen species (ROS), which in turn activates the ASK1-p38 MAPK pathway, leading to apoptosis.[1] Trans-fatty acids have been shown to enhance this process by potentiating the activation of ASK1.[1][2][3] This enhancement is mediated by calcium/calmodulin-dependent kinase II (CaMKII) and is independent of an increase in ROS generation.[1][3] The sustained activation of the ASK1-p38 pathway is a critical step in TNF- and oxidative stress-induced apoptosis.[4]

ASK1_p38_pathway cluster_extra Extracellular Space cluster_membrane Cell Membrane cluster_intra Intracellular Space ATP ATP P2X7R P2X₇ Receptor ATP->P2X7R ROS ROS Generation P2X7R->ROS   ASK1 ASK1 Activation ROS->ASK1 CaMKII CaMKII CaMKII->ASK1 p38 p38 MAPK Activation ASK1->p38 Apoptosis Apoptosis p38->Apoptosis TFA trans-Fatty Acid TFA->CaMKII potentiates

Figure 1: Proposed signaling pathway for trans-fatty acid-mediated enhancement of ATP-induced apoptosis.[1]

Experimental Workflow for Assessing Biological Activity

To investigate the biological activity of this compound, such as its potential anti-inflammatory effects, a structured in vitro experimental workflow can be employed.

In Vitro Anti-inflammatory Activity Assessment

This workflow provides a general framework for screening and characterizing the anti-inflammatory properties of a test compound.

1. Cell Culture and Treatment:

  • Culture a relevant cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 12 hours).

  • Induce an inflammatory response by stimulating the cells with an inflammatory agent like lipopolysaccharide (LPS).

2. Assessment of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess assay. A reduction in nitrite levels indicates potential anti-inflammatory activity.

  • Pro-inflammatory Cytokine Production: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Enzyme Activity Assays: Evaluate the effect of the compound on the activity of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) using commercially available assay kits.

3. Data Analysis:

  • Analyze the collected data to determine the dose-dependent effects of this compound on the measured inflammatory markers.

  • Calculate IC₅₀ values (the concentration of the compound that causes 50% inhibition) for the observed effects.

experimental_workflow start Start: Cell Culture (e.g., RAW 264.7 macrophages) treatment Pre-treatment with This compound start->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation assays Assessment of Inflammatory Markers stimulation->assays no_assay Nitric Oxide (NO) Production Assay assays->no_assay cytokine_assay Pro-inflammatory Cytokine ELISA assays->cytokine_assay enzyme_assay Enzyme Activity (COX-2, 5-LOX) Assays assays->enzyme_assay analysis Data Analysis (Dose-response, IC₅₀) no_assay->analysis cytokine_assay->analysis enzyme_assay->analysis end End: Characterization of Anti-inflammatory Potential analysis->end

Figure 2: General experimental workflow for assessing the in vitro anti-inflammatory activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid, systematically known as (E)-pent-2-enoic acid, is an unsaturated carboxylic acid with the chemical formula C₅H₈O₂.[1][2][3] Its structure, featuring a carbon-carbon double bond in conjugation with the carboxylic acid functional group, imparts specific chemical reactivity and physical characteristics that are of interest in various scientific disciplines. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its role in biological pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and understanding its biological role.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
IUPAC Name (E)-pent-2-enoic acid[1]
Synonyms beta-Ethyl acrylic acid, (2E)-2-Pentenoic acid[4]
CAS Number 13991-37-2[2][4][5]
Molecular Formula C₅H₈O₂[1][2][3]
Molecular Weight 100.12 g/mol [1][5]
Appearance Colorless to light yellow liquid[4][6]
Odor Sour, caramellic, cheesy[4][7]
Melting Point 9-11 °C (48.2 - 51.8 °F)[4][5][8][9]
Boiling Point 106 °C at 20 mmHg[4][5][8][9]
Density 0.99 g/mL at 25 °C[4][5]
Solubility in Water 62.9 mg/mL at 20 °C[1][10]
Solubility in Organic Solvents Soluble in ethanol (B145695) and other non-polar solvents[1][11]
pKa 4.70 at 25 °C[7][9][12]
Refractive Index (n20/D) 1.452[4][5][9]
Flash Point 102 °C (215.6 °F)[8][9]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Features and Observations
¹H NMR Spectra available for this compound.
¹³C NMR Spectra available for this compound.
Infrared (IR) Spectroscopy Spectra available, typically showing a broad O-H stretch from the carboxylic acid, a C=O stretch, and C=C stretch.[1]
Mass Spectrometry Mass spectra data is available.[1]
Raman Spectroscopy Raman spectra data is available.[1]

Experimental Protocols

This section outlines the general methodologies for determining the key physical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution. The rate of heating should be around 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the completion of melting) are recorded. This range is reported as the melting point.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Observation: The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For ¹H NMR of this compound, one would expect to see signals corresponding to the vinyl, allylic, and methyl protons, with characteristic chemical shifts and coupling constants. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration, and a peak around 1650 cm⁻¹ is indicative of the C=C double bond stretch.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak in the mass spectrum of this compound would correspond to its molecular weight (100.12 g/mol ).

Biological Pathways and Significance

While this compound is utilized as a flavoring agent, its presence and metabolism in biological systems are also of scientific interest.[1][5] It has been shown to have potential anti-inflammatory properties by inhibiting prostaglandin (B15479496) synthesis.[11]

A notable metabolic pathway involving a related compound is the β-oxidation of 4-pentenoic acid. In this pathway, 4-pentenoic acid is converted to its coenzyme A (CoA) thioester, which then undergoes dehydrogenation to yield trans-2,4-pentadienoyl-CoA. This intermediate is subsequently reduced to trans-2-pentenoyl-CoA, which can then enter the conventional β-oxidation spiral.

Visualization of the Metabolic Conversion of 4-Pentenoic Acid

The following diagram illustrates the key steps in the metabolic conversion of 4-pentenoic acid to trans-2-pentenoyl-CoA.

fatty_acid_oxidation cluster_0 Metabolism of 4-Pentenoic Acid node_4_pentenoic_acid 4-Pentenoic Acid node_4_pentenoyl_coa 4-Pentenoyl-CoA node_4_pentenoic_acid->node_4_pentenoyl_coa Acyl-CoA Synthetase (ATP -> AMP + PPi) node_trans_2_4_pentadienoyl_coa trans-2,4-Pentadienoyl-CoA node_4_pentenoyl_coa->node_trans_2_4_pentadienoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) node_trans_2_pentenoyl_coa trans-2-Pentenoyl-CoA (this compound derivative) node_trans_2_4_pentadienoyl_coa->node_trans_2_pentenoyl_coa 2,4-Dienoyl-CoA Reductase (NADPH -> NADP⁺) node_beta_oxidation β-Oxidation node_trans_2_pentenoyl_coa->node_beta_oxidation Enters β-Oxidation

Caption: Metabolic pathway of 4-pentenoic acid to trans-2-pentenoyl-CoA.

Safety and Handling

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[8] It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood. For storage, it should be kept in a tightly closed container in a dry and well-ventilated place.[12]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with methodologies for their determination and insights into its biological relevance. The compiled data serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this versatile unsaturated carboxylic acid.

References

A Technical Guide to the Solubility of trans-2-Pentenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trans-2-pentenoic acid in various organic solvents. This document is intended to be a valuable resource for professionals in research and development who utilize this compound in their work.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a carboxylic acid like this compound, its solubility is influenced by the interplay between the polar carboxylic acid group and the nonpolar alkyl chain. The general principle of "like dissolves like" is a useful starting point for understanding its solubility profile.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a summary of the available qualitative and semi-quantitative information is presented below. It is generally reported to be soluble in non-polar solvents and miscible with most organic solvents.

Solvent ClassificationSolventSolubilityReference
Alcohols EthanolSoluble[1][2]
Propylene GlycolSoluble[3]
General Organic Solvents Non-polar solventsSoluble[1][2]
General organic solventsSoluble/Miscible[4][5][6]

It is important to note that the term "soluble" is qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound in a specific organic solvent. Below are detailed protocols for common laboratory techniques.

Gravimetric Method (for Saturated Solutions)

This is a straightforward and widely used method for determining the equilibrium solubility of a solid or liquid solute in a solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • After equilibration, allow the solution to stand undisturbed for several hours to permit any undissolved solute to settle.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a watch glass or a small beaker).

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the boiling point of the solute) until a constant weight is achieved.

    • Weigh the container with the dried residue.

  • Calculation:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of aliquot in mL) * 100

UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. A calibration curve must first be established.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • Withdraw a clear aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Experimental Workflow and Logic

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_spectro Spectrophotometric Method cluster_results Results start Start: Select Solvent prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep_saturated->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle withdraw Withdraw Clear Supernatant Aliquot settle->withdraw evaporate Evaporate Solvent withdraw->evaporate Gravimetric dilute Dilute Aliquot withdraw->dilute Spectrophotometric weigh Weigh Residue evaporate->weigh calc_grav Calculate Solubility (g/100mL) weigh->calc_grav end End: Report Solubility Data calc_grav->end measure_abs Measure Absorbance dilute->measure_abs calc_spec Calculate Concentration (from Calibration Curve) measure_abs->calc_spec calc_spec->end

General workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents and offers detailed protocols for its experimental determination. For critical applications, it is imperative to perform these measurements under the specific conditions of temperature and pressure relevant to the intended process.

References

"trans-2-Pentenoic acid" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to the Spectroscopic Data of trans-2-Pentenoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of a molecule is fundamental. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) spectroscopy identifies the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in search results

A representative ¹H NMR spectrum is available on ChemicalBook.[1]

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound was also recorded in CDCl₃.

Chemical Shift (ppm)Assignment
Data not explicitly available in search results

A representative ¹³C NMR spectrum can be found on ChemicalBook.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of a liquid carboxylic acid like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using appropriate parameters, including pulse width, acquisition time, and relaxation delay. Typically, a small number of scans are sufficient.

    • For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopy Data

The Fourier-Transform Infrared (FT-IR) spectrum of this compound has been analyzed both experimentally in its liquid form and theoretically.[3] The table below summarizes the key experimental vibrational frequencies and their assignments.[3]

Wavenumber (cm⁻¹)Assignment
~3000 (broad)O-H stretch (carboxylic acid dimer)
~2970C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid dimer)
~1650C=C stretch
~1420O-H bend
~1300C-O stretch
~980=C-H bend (trans)

A representative IR spectrum is available on ChemicalBook.[1]

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, the following protocol for Attenuated Total Reflectance (ATR) FT-IR is commonly used:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the atmosphere.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave that penetrates a short distance into the sample is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.

  • Data Processing: The resulting interferogram is converted into a spectrum via a Fourier transform. The background spectrum is automatically subtracted to yield the final IR spectrum of the sample.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data
m/zAssignment
100Molecular Ion [M]⁺
83[M - OH]⁺
55[M - COOH]⁺
Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a liquid organic acid using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane). The concentration should be in the low ppm (µg/mL) range.

  • GC-MS System Setup:

    • Gas Chromatograph (GC):

      • Injector: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

      • Column: Use a capillary column with a suitable stationary phase for separating organic acids (e.g., a polar phase).

      • Oven: Program the temperature to start at a low value, then ramp up to a higher temperature to ensure separation of the analyte from the solvent and any impurities.

      • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Source: Electron Ionization (EI) is commonly used for GC-MS. Set the electron energy to a standard value, typically 70 eV.

      • Mass Analyzer: Set the analyzer (e.g., a quadrupole) to scan a relevant mass range (e.g., m/z 30-200).

      • Detector: Ensure the detector is turned on and properly calibrated.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The GC will separate the components of the sample, and as this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: The resulting data is a total ion chromatogram (TIC), which shows the intensity of ions over time. The mass spectrum for the peak corresponding to this compound can be extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Sample Sample Preparation (this compound) NMR_Exp NMR Experiment (¹H, ¹³C) Sample->NMR_Exp IR_Exp IR Experiment (FT-IR) Sample->IR_Exp MS_Exp MS Experiment (GC-MS) Sample->MS_Exp NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR_Exp->NMR_Data IR_Data IR Data (Vibrational Frequencies) IR_Exp->IR_Data MS_Data MS Data (m/z Values, Fragmentation) MS_Exp->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Structural Isomers of trans-2-Pentenoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is an unsaturated carboxylic acid that, along with its various structural isomers, presents a diverse landscape of chemical and physical properties.[1] These isomers, which share the same molecular formula (C₅H₈O₂ or C₆H₁₀O₂ for methylated forms) but differ in the arrangement of their atoms, are of significant interest in fields ranging from flavor and fragrance chemistry to pharmaceutical development and organic synthesis.[2][3] Understanding the distinct characteristics of each isomer is crucial for their effective application and for the development of novel molecules with tailored functionalities.

This technical guide provides a comprehensive overview of the structural isomers of this compound, detailing their physical and chemical properties in a comparative format. It also outlines general experimental protocols for their synthesis and analysis and employs visualizations to illustrate their molecular structures and synthetic pathways.

Structural Isomers of Pentenoic Acid

The structural isomers of pentenoic acid can be categorized based on the position of the double bond (positional isomers), the geometry around the double bond (geometric isomers), and the arrangement of the carbon skeleton (skeletal isomers). The primary isomers of interest are:

  • Positional and Geometric Isomers:

    • cis-2-Pentenoic acid

    • This compound

    • cis-3-Pentenoic acid[4]

    • trans-3-Pentenoic acid[5]

    • 4-Pentenoic acid[2]

  • Skeletal Isomers (Methylated Pentenoic Acids):

    • cis-2-Methyl-2-pentenoic acid[6]

    • trans-2-Methyl-2-pentenoic acid[6]

    • cis-2-Methyl-3-pentenoic acid[7]

    • trans-2-Methyl-3-pentenoic acid[8]

    • 2-Methyl-4-pentenoic acid[1]

Below is a graphical representation of the classification of these isomers.

G Structural Isomers of Pentenoic Acid cluster_positional cluster_skeletal Pentenoic Acid Isomers Pentenoic Acid Isomers Positional/Geometric Isomers Positional/Geometric Isomers Pentenoic Acid Isomers->Positional/Geometric Isomers Skeletal Isomers Skeletal Isomers Pentenoic Acid Isomers->Skeletal Isomers cis-2-Pentenoic acid cis-2-Pentenoic acid Positional/Geometric Isomers->cis-2-Pentenoic acid This compound This compound Positional/Geometric Isomers->this compound cis-3-Pentenoic acid cis-3-Pentenoic acid Positional/Geometric Isomers->cis-3-Pentenoic acid trans-3-Pentenoic acid trans-3-Pentenoic acid Positional/Geometric Isomers->trans-3-Pentenoic acid 4-Pentenoic acid 4-Pentenoic acid Positional/Geometric Isomers->4-Pentenoic acid cis-2-Methyl-2-pentenoic acid cis-2-Methyl-2-pentenoic acid Skeletal Isomers->cis-2-Methyl-2-pentenoic acid trans-2-Methyl-2-pentenoic acid trans-2-Methyl-2-pentenoic acid Skeletal Isomers->trans-2-Methyl-2-pentenoic acid cis-2-Methyl-3-pentenoic acid cis-2-Methyl-3-pentenoic acid Skeletal Isomers->cis-2-Methyl-3-pentenoic acid trans-2-Methyl-3-pentenoic acid trans-2-Methyl-3-pentenoic acid Skeletal Isomers->trans-2-Methyl-3-pentenoic acid 2-Methyl-4-pentenoic acid 2-Methyl-4-pentenoic acid Skeletal Isomers->2-Methyl-4-pentenoic acid

Caption: Classification of pentenoic acid isomers.

The structures of the non-methylated isomers are depicted below.

G Structures of Pentenoic Acid Positional and Geometric Isomers cluster_c2 cis-2-Pentenoic acid cluster_t2 This compound cluster_c3 cis-3-Pentenoic acid cluster_t3 trans-3-Pentenoic acid cluster_4 4-Pentenoic acid c2 c2 t2 t2 c3 c3 t3 t3 p4 p4

Caption: Chemical structures of C₅ pentenoic acid isomers.

Comparative Physical and Chemical Properties

The structural variations among the isomers lead to distinct physical and chemical properties. These are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of Pentenoic Acid Isomers
IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₅H₈O₂100.129-11[9]106 @ 20 mmHg[9]0.99 @ 25°C[9]1.452[9]
cis-2-Pentenoic acidC₅H₈O₂100.12----
trans-3-Pentenoic acidC₅H₈O₂100.12-92-94 @ 14 mmHg[3]0.990[3]1.440[3]
cis-3-Pentenoic acidC₅H₈O₂100.1220.44 (estimate)[4]194.4 (estimate)[4]0.9776 (rough estimate)[4]1.4222 (estimate)[4]
4-Pentenoic acidC₅H₈O₂100.12-22.583-84 @ 12 mmHg0.981 @ 25°C1.428
trans-2-Methyl-2-pentenoic acidC₆H₁₀O₂114.1425[6]124 @ 30 mmHg[6]~0.987[6]~1.46[6]
cis-2-Methyl-2-pentenoic acidC₆H₁₀O₂114.14-214[6]--
2-Methyl-2-pentenoic acid (mix)C₆H₁₀O₂114.1426-28[10]123-125 @ 30 mmHg[10]0.979 @ 25°C[10]1.46[10]
trans-2-Methyl-3-pentenoic acidC₆H₁₀O₂114.14--0.960-0.966[8]1.433-1.440[8]
cis-2-Methyl-3-pentenoic acidC₆H₁₀O₂114.14-199-200 @ 760 mmHg[7]--
2-Methyl-4-pentenoic acidC₆H₁₀O₂114.14-195[1]0.949 @ 25°C[1]1.43[1]

Note: Some data points are estimates or from mixed isomer samples as indicated.

Table 2: Chemical and Sensory Properties of Pentenoic Acid Isomers
IsomerSolubilitypKaOdor DescriptionCommon Uses
This compoundSlightly soluble in water.[6]-Cheesy, sour.[6]Flavoring agent.[6]
cis-2-Pentenoic acid----
trans-3-Pentenoic acid--Fruity note.[3]Flavoring agent, pharmaceutical synthesis.[3]
cis-3-Pentenoic acidInsoluble in water; soluble in ethanol, ether, chloroform.[4]-Pungent, sour.[4]Synthesis of esters and amides, food additive.[4]
4-Pentenoic acidSlightly soluble in water.[11]--Inhibition of fatty acid oxidation, organic synthesis.[12]
trans-2-Methyl-2-pentenoic acid--Fruity, strawberry.[6]Flavoring agent.[6]
cis-2-Methyl-2-pentenoic acid---Flavoring agent.[6]
2-Methyl-2-pentenoic acid (mix)--Dry acid note, strawberry.[10]Fragrances, strawberry flavors.[10]
trans-2-Methyl-3-pentenoic acidSlightly soluble in water; soluble in alcohol.[8]-Fruit.[8]Flavoring agent.[8]
cis-2-Methyl-3-pentenoic acidVery slightly soluble in water.[7]-Cranberry, hazelnut, nutty.[13]Flavoring agent.[13]
2-Methyl-4-pentenoic acid-4.67[14]Cheese-like.[1]Enhancer of fruity fragrances.[1]

Experimental Protocols

Synthesis of Pentenoic Acid Isomers

Various synthetic routes are employed for the preparation of pentenoic acid isomers. The choice of method depends on the desired isomer and the available starting materials.

1. Synthesis of 4-Pentenoic Acid:

A common method involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[15]

  • Reaction: Allyl chloride is reacted with diethyl malonate in the presence of a base like sodium ethoxide.

  • Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate is then hydrolyzed with a strong base (e.g., NaOH or KOH) and subsequently acidified and heated to induce decarboxylation, yielding 4-pentenoic acid.

Another route starts from vinylcarbinol and an orthoacetate, which undergo transesterification and rearrangement, followed by hydrolysis.[16]

The following diagram illustrates the general workflow for the malonic ester synthesis of 4-pentenoic acid.

G Synthesis of 4-Pentenoic Acid via Malonic Ester Condensation Start Start Allyl Chloride + Diethyl Malonate Allyl Chloride + Diethyl Malonate Start->Allyl Chloride + Diethyl Malonate End End Condensation Condensation Allyl Chloride + Diethyl Malonate->Condensation 2-Allyl Diethyl Malonate 2-Allyl Diethyl Malonate Condensation->2-Allyl Diethyl Malonate Saponification & Decarboxylation Saponification & Decarboxylation 2-Allyl Diethyl Malonate->Saponification & Decarboxylation 4-Pentenoic Acid 4-Pentenoic Acid Saponification & Decarboxylation->4-Pentenoic Acid 4-Pentenoic Acid->End

Caption: Workflow for 4-pentenoic acid synthesis.

2. Synthesis of trans-2-Methyl-2-pentenoic Acid:

One synthetic approach involves the self-condensation of propanal to form the intermediate 2-methyl-2-pentanal, which is then oxidized to yield (E)-2-methyl-2-pentenoic acid.[17]

  • Aldol Condensation: Propanal undergoes self-condensation in the presence of a base (e.g., sodium hydroxide).

  • Oxidation: The resulting α,β-unsaturated aldehyde is then oxidized using an oxidizing agent like sodium chlorite (B76162) to afford the final product.

Alternatively, a Reppe synthesis method can be employed, starting from piperylene, carbon monoxide, and water, which are reacted in the presence of a rhodium catalyst to form 2-methyl-3-pentenoic acid isomers. These are subsequently isomerized to trans-2-methyl-2-pentenoic acid using an acid catalyst.[18]

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pentenoic acid isomers. The chemical shifts and coupling constants of the protons and carbons are indicative of the double bond position and stereochemistry.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the isomer.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is used to separate and identify the different isomers in a mixture. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic of each isomer.

  • Sample Preparation: The sample can be analyzed directly or after derivatization (e.g., esterification) to improve volatility and chromatographic separation.

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar or non-polar stationary phase). A temperature gradient is typically used to separate the isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into a mass spectrometer, where they are ionized (e.g., by electron ionization), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and structure of the compound.

Signaling Pathways and Biological Activities

While many pentenoic acid isomers are recognized for their sensory properties and use as flavoring agents, detailed information on their involvement in specific signaling pathways is not extensively documented in publicly available literature. 4-Pentenoic acid has been noted for its ability to inhibit fatty acid oxidation.[12] Further research is required to elucidate the specific molecular targets and mechanisms of action for the various pentenoic acid isomers in biological systems. The structural diversity within this class of molecules suggests a potential for varied biological activities that warrant further investigation, particularly in the context of drug development.

Conclusion

The structural isomers of this compound represent a fascinating group of molecules with a wide array of physical, chemical, and sensory properties. This guide has provided a consolidated overview of these isomers, highlighting their key characteristics in a comparative format. The provided synthetic and analytical methodologies offer a foundation for researchers and professionals working with these compounds. While the biological activities of many of these isomers remain to be fully explored, their structural diversity and established applications in various industries underscore their importance and potential for future discoveries.

References

Synthesis of trans-2-Pentenoic Acid: A Technical Guide to the Doebener-Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis of trans-2-pentenoic acid from propionaldehyde (B47417) and malonic acid via the Doebener-Knoevenagel condensation, detailing the reaction mechanism, experimental protocols, and product characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of various organic compounds. Its synthesis from readily available starting materials, propionaldehyde and malonic acid, is a classic example of the Knoevenagel condensation, specifically the Doebner modification. This reaction is a robust and efficient method for forming carbon-carbon double bonds.[1][2] The Doebner modification is characterized by the use of pyridine (B92270) as a basic catalyst and solvent, which also facilitates the decarboxylation of the intermediate malonic acid derivative.[2][3] This whitepaper provides a detailed technical guide to this synthesis, including a comprehensive experimental protocol, quantitative data analysis, and a mechanistic overview.

Reaction Mechanism and Pathway

The synthesis of this compound from propionaldehyde and malonic acid proceeds via a Knoevenagel condensation, followed by a decarboxylation step, a process known as the Doebner modification.[2][3] The reaction is catalyzed by a weak base, typically pyridine.

The mechanism can be described in the following steps:

  • Enolate Formation: Pyridine acts as a base to deprotonate the α-carbon of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of propionaldehyde, leading to the formation of a β-hydroxy dicarboxylic acid intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield an α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, particularly with heating in pyridine, the α,β-unsaturated dicarboxylic acid undergoes decarboxylation (loss of CO2) to afford the final product, this compound.

Reaction_Pathway Propionaldehyde Propionaldehyde Aldol_Adduct Aldol Adduct Propionaldehyde->Aldol_Adduct MalonicAcid Malonic Acid Enolate Malonic Acid Enolate MalonicAcid->Enolate + Pyridine Pyridine_cat Pyridine (Catalyst) Enolate->Aldol_Adduct Unsaturated_Diacid Unsaturated Dicarboxylic Acid Intermediate Aldol_Adduct->Unsaturated_Diacid - H₂O Product This compound Unsaturated_Diacid->Product - CO₂

Figure 1: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
PropionaldehydeC₃H₆O58.080.80746-50
Malonic AcidC₃H₄O₄104.061.619135 (decomposes)
PyridineC₅H₅N79.100.982115

Table 2: Properties and Yield of this compound

PropertyValueReference
Molecular FormulaC₅H₈O₂[4][5]
Molar Mass100.12 g/mol [4]
AppearanceColorless to light yellow liquid
Boiling Point106 °C at 20 mmHg
Melting Point9-11 °C
Density0.99 g/mL at 25 °C
Refractive Index1.452 (at 20 °C)
Reported Yield 93%

Table 3: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference
¹H NMR δ (ppm): ~7.0 (m, 1H, =CH-), ~5.8 (d, 1H, =CH-COOH), ~2.2 (p, 2H, -CH₂-), ~1.1 (t, 3H, -CH₃)[6][7]
¹³C NMR δ (ppm): ~172 (C=O), ~150 (=CH-), ~122 (=CH-COOH), ~25 (-CH₂-), ~12 (-CH₃)[1][8]
IR (Infrared) ν (cm⁻¹): ~2970 (C-H), ~1695 (C=O), ~1650 (C=C), ~1420, ~1290, ~980[4][5][8][9]

Experimental Protocol

The following protocol is adapted from a similar, well-established procedure for the Doebener-Knoevenagel condensation.

Materials and Equipment
  • Propionaldehyde

  • Malonic acid

  • Pyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Reaction Procedure

Experimental_Workflow Start Start Mix_Reagents Mix Propionaldehyde, Malonic Acid, and Pyridine in a round-bottom flask Start->Mix_Reagents Heat_Reflux Heat the mixture to reflux with stirring for 3 hours Mix_Reagents->Heat_Reflux Cool_Reaction Cool the reaction mixture to room temperature Heat_Reflux->Cool_Reaction Acidify Acidify with concentrated HCl in an ice bath Cool_Reaction->Acidify Precipitate Collect the precipitate by vacuum filtration Acidify->Precipitate Wash_Product Wash the crude product with cold water Precipitate->Wash_Product Recrystallize Recrystallize the crude product (e.g., from water or hexane) Wash_Product->Recrystallize Dry_Product Dry the purified product Recrystallize->Dry_Product End Obtain pure this compound Dry_Product->End

Figure 2: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine malonic acid (1.0 molar equivalent) and pyridine (used as both solvent and catalyst).

  • Addition of Aldehyde: To the stirred solution, add propionaldehyde (1.0 molar equivalent).

  • Reaction: Heat the mixture to reflux using a heating mantle or oil bath and maintain reflux with continuous stirring for approximately 3 hours. The evolution of carbon dioxide should be observed.

  • Workup: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Acidification: Slowly and carefully add concentrated hydrochloric acid to the cooled reaction mixture until it is acidic (test with pH paper). This will neutralize the pyridine and precipitate the product.

  • Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold water to remove any remaining pyridine hydrochloride. For higher purity, the product can be recrystallized from a suitable solvent such as water or hexane.

  • Drying: Dry the purified product, for instance, in a desiccator over a drying agent.

Conclusion

The Doebener-Knoevenagel condensation of propionaldehyde and malonic acid is an effective and high-yielding method for the synthesis of this compound. The use of pyridine as a catalyst and solvent simplifies the procedure and facilitates the necessary decarboxylation. The provided experimental protocol, based on established literature procedures, offers a clear and reproducible method for obtaining the target compound. The comprehensive quantitative and spectroscopic data presented in this guide will be valuable for researchers in the characterization and utilization of this compound in further synthetic applications.

References

A Technical Guide to trans-2-Pentenoic Acid in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentenoic acid, a short-chain unsaturated fatty acid, is a significant contributor to the flavor and fragrance profiles of various foods and consumer products. With its characteristic sour, cheesy, and slightly fruity aroma and a sour, buttery taste, it finds applications as a flavoring agent in the food and beverage industry. This technical guide provides a comprehensive overview of this compound, focusing on its sensory properties, analytical methodologies for its characterization, and the underlying biological mechanisms of its perception. This document is intended to be a valuable resource for researchers and professionals in the fields of flavor and fragrance chemistry, sensory science, and pharmacology.

Introduction

This compound (CAS No. 13991-37-2) is an alpha,beta-unsaturated monocarboxylic acid with the chemical formula C₅H₈O₂. It is a colorless to light yellow liquid with a distinct and complex sensory profile.[1] Naturally occurring in foods such as bananas and beer, it contributes to their characteristic flavor and aroma.[2] In the flavor and fragrance industry, it is used to impart cheesy, buttery, and sour notes to a variety of products. Understanding its chemical properties, sensory attributes, and the mechanisms of its perception is crucial for its effective application and for the development of novel flavor and fragrance ingredients.

Sensory Profile and Quantitative Data

The sensory characteristics of this compound are a key aspect of its application in the flavor and fragrance industry. Its profile is multifaceted, with both desirable and potent notes that require careful dosage and formulation.

Qualitative Description:

  • Odor: The aroma of this compound is described as having a medium-strength, sour, caramellic, and cheesy character.[2] It is also noted to have fatty and pungent undertones.[3][4] For sensory evaluation, it is recommended to smell it in a 1% solution or less due to its potency.[2][5]

  • Taste: The taste profile is characterized as sour, acetic, and buttery.[2][5]

Quantitative Sensory Data:

A critical aspect of utilizing flavor and fragrance compounds is understanding their potency, which is quantified by their detection thresholds.

ParameterValueMatrixReference(s)
Taste Threshold25 ppmWater[2][5]
Odor ThresholdNot available--

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the Knoevenagel condensation of propanal with malonic acid, followed by decarboxylation.

Materials:

  • Propanal

  • Malonic acid

  • Pyridine (B92270) (as a basic catalyst)

  • Toluene (as a solvent)

  • Hydrochloric acid (for acidification)

  • Sodium sulfate (B86663) (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve malonic acid in toluene.

  • Add pyridine to the mixture.

  • Slowly add propanal to the reaction mixture while stirring.

  • Heat the mixture to reflux for a specified duration to drive the condensation and decarboxylation reactions. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of this compound reactants Propanal + Malonic Acid + Pyridine in Toluene reaction Knoevenagel Condensation & Decarboxylation (Reflux) reactants->reaction workup Acidification (HCl) & Extraction reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Sensory Analysis

Sensory evaluation is essential to characterize the flavor and fragrance profile of this compound and to determine its detection thresholds.

Protocol for Determining Taste Threshold (Based on ASTM E679-04):

  • Panelist Selection: Recruit and screen a panel of sensory assessors (typically 15-25) for their ability to detect basic tastes.

  • Sample Preparation: Prepare a series of concentrations of this compound in deionized, odorless, and tasteless water. The concentration range should bracket the expected threshold (e.g., from 1 ppm to 100 ppm). A common approach is to use a geometric series of concentrations (e.g., 1, 2, 4, 8, 16, 32, 64 ppm).

  • Test Method (Ascending Forced-Choice Method):

    • Present each panelist with a set of three samples (a "triangle test"), where two are blanks (water) and one contains the tastant at a specific concentration.

    • Start with the lowest concentration and ask the panelist to identify the "odd" sample.

    • If correct, present the next higher concentration. If incorrect, repeat the same concentration.

    • The individual threshold is the concentration at which the panelist correctly identifies the odd sample a predetermined number of times consecutively.

  • Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.

Diagram of Sensory Evaluation Workflow:

G cluster_sensory Sensory Threshold Determination panel Panelist Selection & Training prep Sample Preparation (Ascending Concentrations) panel->prep testing Triangle Test (Forced-Choice) prep->testing analysis Data Analysis (Geometric Mean) testing->analysis threshold Taste/Odor Threshold analysis->threshold G cluster_analysis Instrumental Analysis Workflow sample_prep Sample Preparation (Extraction/Dilution) gc_ms GC-MS Analysis sample_prep->gc_ms data_proc Data Processing (Identification & Quantification) gc_ms->data_proc result Concentration of This compound data_proc->result G cluster_sour Sour Taste Signaling Pathway acid This compound (H⁺) otop1 OTOP1 Proton Channel acid->otop1 acidification Intracellular Acidification otop1->acidification k_channel K⁺ Channel Blockage acidification->k_channel depolarization Depolarization k_channel->depolarization ca_channel Voltage-gated Ca²⁺ Channel Activation depolarization->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx neurotransmitter Neurotransmitter Release ca_influx->neurotransmitter signal Signal to Brain (Sour Perception) neurotransmitter->signal G cluster_olfactory Olfactory Signaling Pathway odorant This compound or Olfactory Receptor (OR) odorant->or g_protein G-protein (G_olf) Activation or->g_protein ac Adenylate Cyclase Activation g_protein->ac camp cAMP Production ac->camp cng CNG Channel Opening camp->cng ion_influx Na⁺/Ca²⁺ Influx cng->ion_influx depolarization Depolarization ion_influx->depolarization action_potential Action Potential depolarization->action_potential olfactory_bulb Signal to Olfactory Bulb action_potential->olfactory_bulb

References

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of trans-2-Pentenoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and volatility of short-chain fatty acids (SCFAs) like this compound, a derivatization step is essential to improve chromatographic separation and detection sensitivity. This protocol details a widely applicable esterification method to convert the analyte into a more volatile derivative suitable for GC-MS analysis.

Introduction

This compound is an unsaturated short-chain fatty acid that may play a role in various biological processes. Accurate quantification of this and other SCFAs in complex biological samples such as plasma, feces, or cell culture media is crucial for understanding their physiological and pathological significance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of SCFAs is challenging. Derivatization to a less polar and more volatile form, such as a methyl or benzyl (B1604629) ester, is a critical step for robust and reproducible quantification.[1][2]

This application note provides a detailed protocol for the analysis of this compound, focusing on a derivatization method using benzyl chloroformate. The principles and steps can be adapted for other derivatization reagents as well.

Quantitative Data Summary

The following table summarizes the key mass spectrometry data for the benzyl ester derivative of this compound. This information is critical for setting up the mass spectrometer in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

CompoundDerivativeRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z) for SIM
This compoundBenzyl esterDependent on GC conditions19091, 107, 190

Note: The retention time is highly dependent on the specific GC column, oven temperature program, and carrier gas flow rate. It must be determined experimentally using a pure standard of derivatized this compound. The characteristic fragment at m/z 91 corresponds to the tropylium (B1234903) ion ([C7H7]+), which is a common and abundant fragment for benzyl esters.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in a biological matrix (e.g., plasma).

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Heptadecanoic acid or a deuterated analog of the analyte

  • Methanol (B129727) (anhydrous, ≥99.8%)

  • Hexane (B92381) (GC grade)

  • Benzyl chloroformate (BCF)

  • Pyridine (B92270)

  • Sodium carbonate solution (6%)

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Sample matrix (e.g., plasma, fecal extract)

  • 15 mL glass tubes with screw caps

  • Autosampler vials with inserts

Standard and Sample Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Calibration Standards: Create a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spiking: Add the internal standard to each calibration standard and sample to a final concentration of 10 µg/mL.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma in a 15 mL glass tube, add the internal standard.

    • Add 1 mL of methanol for protein precipitation. Vortex for 30 seconds.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the supernatant to a new glass tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure (Benzyl Esterification)
  • To the dried residue of the standards and samples, add 100 µL of pyridine and 50 µL of benzyl chloroformate (BCF).[3]

  • Vortex the mixture for 1 minute.

  • Heat the mixture at 60°C for 30 minutes in a heating block.

  • After cooling to room temperature, add 1 mL of 6% sodium carbonate solution to stop the reaction and neutralize excess reagent.

  • Add 1 mL of hexane to extract the derivatized analyte.

  • Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters that should be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 - 1.5 mL/min
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Oven ProgramInitial temp 60°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
MS Acquisition ModeFull Scan (m/z 50-300) for initial identification and SIM for quantification
SIM Ions91, 107, 190 (for this compound benzyl ester)
Data Analysis and Quantification
  • Peak Identification: Identify the peaks of the derivatized this compound and the internal standard based on their retention times and mass spectra by comparing them to the analysis of a pure standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow sample_prep Sample Preparation (e.g., Plasma Protein Precipitation) is_spike Internal Standard Spiking sample_prep->is_spike drying Solvent Evaporation is_spike->drying derivatization Derivatization (Benzyl Esterification) drying->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_analysis GC-MS Analysis (SIM Mode) extraction->gcms_analysis data_processing Data Processing (Peak Integration, Calibration) gcms_analysis->data_processing quantification Quantification & Reporting data_processing->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Method Validation Considerations

For reliable quantitative results, it is essential to validate the analytical method. Key validation parameters include:

  • Linearity: Assess the linear range of the calibration curve. A correlation coefficient (R²) of >0.99 is generally desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically expressed as percent recovery and relative standard deviation (RSD), respectively.

  • Recovery: Assess the efficiency of the extraction process by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effects: Investigate the influence of co-eluting compounds from the sample matrix on the ionization of the analyte.

By following this detailed protocol and considering the validation parameters, researchers can achieve accurate and reproducible quantification of this compound in various biological samples, contributing to a better understanding of its role in health and disease.

References

Application Note: 1H NMR Spectrum Analysis of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Pentenoic acid is an unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note provides a detailed analysis of the proton (¹H) NMR spectrum of this compound, including assigned chemical shifts, coupling constants, and multiplicities. A standard protocol for sample preparation and data acquisition is also presented.

Molecular Structure and Proton Environments

The structure of this compound features five distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The protons are labeled as follows for assignment purposes:

Data Presentation

The ¹H NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

Proton AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H(a) (-COOH)~11.99Singlet, broad1H-
H(b)~7.14Doublet of Triplets (dt)1HJbc ≈ 15.6 Hz, Jbd ≈ 6.9 Hz
H(c)~5.83Doublet of Triplets (dt)1HJbc ≈ 15.6 Hz, Jce ≈ 1.5 Hz
H(d) (-CH2-)~2.26Quintet (q)2HJde ≈ 7.4 Hz
H(e) (-CH3)~1.09Triplet (t)3HJde ≈ 7.4 Hz

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

¹H NMR Data Acquisition

The following is a general set of parameters for acquiring a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific parameters may require optimization.

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse (zg)

  • Number of Scans (NS): 8 to 16 (depending on sample concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 16 ppm (from -2 to 14 ppm)

  • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is typically used as an internal reference.

Data Analysis and Interpretation

The ¹H NMR spectrum of this compound displays signals corresponding to each of the five chemically non-equivalent protons.

  • Carboxylic Acid Proton (H(a)): The proton of the carboxylic acid group is the most deshielded, appearing as a broad singlet at approximately 11.99 ppm. The broadness is due to hydrogen bonding and chemical exchange.

  • Vinylic Protons (H(b) and H(c)): The two vinylic protons, H(b) and H(c), are deshielded by the double bond and the electron-withdrawing carboxylic acid group.

    • H(b) , which is α to the carbonyl group, appears further downfield around 7.14 ppm. Its signal is a doublet of triplets. The large coupling constant of approximately 15.6 Hz is characteristic of a trans relationship between the two vinylic protons (Jbc). The triplet splitting arises from coupling to the adjacent methylene (B1212753) protons (H(d)).

    • H(c) appears upfield around 5.83 ppm. It also appears as a doublet of triplets due to the large trans-coupling to H(b) and a smaller long-range coupling to the methyl protons (H(e)).

  • Methylene Protons (H(d)): The protons of the methylene group appear as a quintet around 2.26 ppm due to coupling with both the adjacent vinylic proton (H(b)) and the methyl protons (H(e)).

  • Methyl Protons (H(e)): The terminal methyl protons are the most shielded, appearing as a triplet at approximately 1.09 ppm due to coupling with the adjacent methylene protons (H(d)).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration baseline_correct->integrate peak_pick Peak Picking & Assignment integrate->peak_pick

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Proton coupling relationships in this compound.

Application Note: Purification of trans-2-Pentenoic Acid by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Pentenoic acid is an unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals and fine chemicals.[1] For these applications, high purity of the acid is often required. Distillation is a common method for the purification of liquid organic compounds. However, due to the relatively high boiling point of this compound at atmospheric pressure and its potential for thermal decomposition or isomerization, vacuum distillation is the preferred method for its purification.[2][3][4] This technique allows for the distillation to be performed at a lower temperature, thus minimizing the risk of degradation and improving the purity of the final product.[5]

This application note provides a detailed protocol for the purification of this compound using vacuum distillation, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A summary of the relevant physical and chemical properties of this compound is presented in the table below. This data is crucial for determining the appropriate conditions for distillation.

PropertyValueReferences
Molecular FormulaC₅H₈O₂[1]
Molecular Weight100.12 g/mol [1][6]
AppearanceColorless to faint yellow liquid[1][7]
Boiling Point96 - 98 °C at 12 mmHg106 °C at 20 mmHg[1][6][8]
Melting Point9 - 11 °C[6][8]
Density0.990 g/mL at 25 °C[1][6]
Refractive Indexn20/D 1.450 - 1.452[1][6]
SolubilitySoluble in organic solvents, limited solubility in water.[7]

Principle of Vacuum Distillation

Vacuum distillation is a purification technique used for compounds that are unstable at their atmospheric boiling point.[3][4] By reducing the pressure inside the distillation apparatus, the boiling point of the substance is lowered.[5] This is particularly advantageous for unsaturated carboxylic acids like this compound, as it minimizes the risk of thermal decomposition, polymerization, or isomerization that can occur at elevated temperatures.[2]

Experimental Protocol: Vacuum Distillation of this compound

1. Safety Precautions

  • This compound is corrosive and can cause severe skin burns and eye damage.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Vacuum distillation involves the risk of implosion. Ensure all glassware is free of cracks or defects. It is advisable to use a blast shield around the distillation apparatus.

  • Be cautious when heating the distillation flask to avoid bumping. The use of a magnetic stirrer and stir bar is recommended to ensure smooth boiling.[10]

2. Equipment and Materials

  • Round-bottom flask

  • Short-path distillation head or a standard distillation setup with a condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum adapter

  • Vacuum pump with a trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Glass wool for insulation

  • Crude this compound

  • Vacuum grease

3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_distillation Distillation cluster_completion Completion & Analysis A Assemble Distillation Apparatus B Charge Flask with Crude Acid and Stir Bar A->B C Apply Vacuum B->C D Begin Heating and Stirring C->D E Collect Fractions at Constant Temperature D->E F Monitor Temperature and Pressure E->F G Cool the System F->G H Release Vacuum G->H I Collect Purified Product H->I J Analyze Purity (e.g., GC, NMR) I->J

Caption: Experimental workflow for the purification of this compound by vacuum distillation.

4. Detailed Procedure

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly greased to maintain a good vacuum seal.

    • Place a magnetic stir bar in the round-bottom flask.

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

    • Connect the distillation head, condenser, and receiving flask.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the vacuum adapter to the vacuum pump via a cold trap.

  • Distillation Process:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 12-20 mmHg).

    • Once a stable vacuum is achieved, begin heating the distillation flask using the heating mantle.

    • Increase the temperature gradually. The first fraction to distill will likely be any lower-boiling impurities.

    • Collect the main fraction of this compound when the distillation temperature is stable and corresponds to the expected boiling point at the applied pressure (e.g., 96-98 °C at 12 mmHg).[1]

    • It is advisable to collect a small forerun fraction before collecting the main product.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure compound.

    • Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise, indicating the distillation of higher-boiling impurities.

  • Shutdown Procedure:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Carefully and slowly release the vacuum.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

    • Transfer the purified this compound to a clean, labeled storage container.

5. Post-Distillation Analysis

The purity of the distilled this compound should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC): To determine the percentage of purity and identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric purity of the compound.

  • Refractive Index Measurement: To compare with the literature value as a quick purity check.[1][6]

By following this protocol, researchers can effectively purify this compound to a high degree, making it suitable for demanding applications in research and development.

References

Application Notes and Protocols for Safe Handling and Storage of trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures and safety information for the handling and storage of trans-2-Pentenoic acid (CAS No. 13991-37-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Introduction

This compound is a corrosive liquid that can cause severe skin burns and eye damage. It is essential to handle this compound with appropriate safety precautions in a laboratory or industrial setting. These notes outline the necessary procedures for its safe use, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a corrosive liquid, acidic, organic, n.o.s.[1][2] It is harmful if swallowed and can cause severe skin and eye damage.[1]

Signal Word: Danger[1]

Hazard Statements:

  • H290: May be corrosive to metals.

  • H314: Causes severe skin burns and eye damage.

Precautionary Statements:

  • P260: Do not breathe dusts or mists.

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[1]

  • P301+P330+P331+P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C5H8O2[1]
Molecular Weight 100.12 g/mol [3]
Appearance Colorless to light yellow liquid[1][3][4]
Odor Sour, caramellic aroma[4]
Boiling Point 96 - 98 °C/12 mmHg[3]
Melting Point 9-11 °C[5]
Density 0.990 g/mL at 25 °C[5]
Flash Point 102 °C (215.6 °F) - closed cup[5]
Solubility 62.9 mg/mL in water at 20 °C. Soluble in ethanol.[4]
Safe Handling Protocols

4.1. Engineering Controls

  • Work in a well-ventilated area. Use a chemical fume hood or a closed system with local exhaust ventilation.[1]

  • Ensure a safety shower and eyewash station are readily accessible.

4.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear impervious gloves (e.g., nitrile rubber).

    • Wear protective clothing to prevent skin contact.

    • Protective boots may be required depending on the scale of handling.

  • Respiratory Protection: If ventilation is inadequate, use a half or full-facepiece respirator with an appropriate cartridge.

4.3. General Hygiene Practices

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][6]

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing immediately and wash it before reuse.[1]

Storage Procedures
  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed.[1]

  • Store in a designated corrosives area.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • The product is light and air-sensitive; store under an inert gas.

  • Store locked up.[4]

First-Aid Measures

In case of exposure, immediate medical attention is required. [1]

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Call a physician or poison control center immediately.[1]
Spill and Waste Disposal

7.1. Spill Response

  • Evacuate the area.

  • Wear appropriate PPE as described in Section 4.2.

  • For small spills, absorb with an inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[1]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

  • For large spills, contain the spill by bunding.

7.2. Waste Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

  • Do not allow the chemical to enter the environment.[1]

Incompatibilities and Hazardous Decomposition Products
  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO2).[1] Thermal decomposition can also lead to the release of irritating gases and vapors.[1]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Identify Hazards and Risks A->B C Select Appropriate PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash, Shower) C->D E Don Appropriate PPE D->E Proceed to Handling F Work in a Well-Ventilated Area (e.g., Fume Hood) E->F G Handle with Care to Avoid Contact F->G H Store in a Cool, Dry, Well-Ventilated Area G->H After Use K In Case of Spill G->K If Spill Occurs L In Case of Exposure G->L If Exposure Occurs I Keep Container Tightly Closed H->I J Store Away from Incompatibles I->J M Follow First-Aid Measures K->M L->M N Seek Immediate Medical Attention M->N

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols: "trans-2-Pentenoic Acid" as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Pentenoic acid, a five-carbon α,β-unsaturated carboxylic acid, serves as a valuable and versatile starting material in the synthesis of a variety of pharmaceutical agents. Its conjugated system and carboxylic acid functionality allow for a range of chemical transformations, making it a key building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of two distinct classes of therapeutic agents: a precursor to the carbapenem (B1253116) antibiotic PS-5 and the valproic acid analogue, 2-propyl-trans-2-pentenoic acid (2-en-valproic acid), a lead compound for safer antiepileptic drugs.

Introduction

The efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of drug development. The selection of appropriate starting materials and intermediates is critical for developing robust, scalable, and economically viable synthetic routes. This compound has emerged as a useful C5 building block in medicinal chemistry due to its commercial availability and the reactivity of its double bond and carboxylic acid group.[1] This allows for transformations such as esterification, hydrogenation, and conjugate addition, providing access to a diverse range of molecular scaffolds.

This report details the application of this compound in the synthesis of a key intermediate for the carbapenem antibiotic PS-5 and for 2-en-valproic acid, a significant metabolite of the widely used anticonvulsant, valproic acid.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₅H₈O₂[2]
Molecular Weight 100.12 g/mol [2]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 106 °C at 20 mm Hg[4]
Melting Point 9-11 °C[4]
Density 0.99 g/mL at 25 °C[4]
Refractive Index 1.4505 to 1.4525 (20°C, 589 nm)[3]
Solubility Slightly soluble in water; soluble in organic solvents
CAS Number 13991-37-2[2]

Spectroscopic Data of this compound

Spectroscopic data is crucial for the identification and characterization of starting materials and reaction products.

SpectroscopyKey DataReference
¹H NMR (CDCl₃) δ (ppm): 7.09 (dt, 1H), 5.83 (dt, 1H), 2.29 (quintet, 2H), 1.11 (t, 3H)[5]
¹³C NMR (CDCl₃) δ (ppm): 172.1, 152.0, 121.5, 25.0, 12.0[5]
IR (Neat) ν (cm⁻¹): ~3000 (O-H), 1695 (C=O), 1650 (C=C)[5]

Application 1: Synthesis of a Precursor for the Carbapenem Antibiotic PS-5

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.[5][6] They function by inhibiting the synthesis of the bacterial cell wall. This compound is a key starting material for the synthesis of a chiral aziridine, which serves as a precursor to the carbapenem antibiotic PS-5.

Experimental Workflow: Synthesis of a Carbapenem PS-5 Precursor

G A This compound B Methyl trans-2-pentenoate A->B Esterification (MeOH, H+) C Methyl 2,3-dibromopentanoate B->C Bromination (Br2, CCl4) D cis-1-Benzyl-3-ethyl-2- methoxycarbonylaziridine (Carbapenem Precursor) C->D Aminative Cyclization (Benzylamine, MeOH)

Caption: Synthetic workflow for the carbapenem PS-5 precursor.

Experimental Protocols

Protocol 1: Synthesis of Methyl trans-2-pentenoate

  • To a solution of this compound (10.0 g, 0.1 mol) in methanol (B129727) (50 mL), add concentrated sulfuric acid (1 mL) dropwise.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl trans-2-pentenoate as a colorless oil.

ParameterValue
Yield ~95%
Purity >98% by GC

Protocol 2: Synthesis of Methyl 2,3-dibromopentanoate

  • To a stirred solution of methyl trans-2-pentenoate (11.4 g, 0.1 mol) in carbon tetrachloride (100 mL) at 0 °C, add a solution of bromine (16.0 g, 0.1 mol) in carbon tetrachloride (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Wash the reaction mixture with saturated sodium thiosulfate (B1220275) solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2,3-dibromopentanoate as a pale yellow oil.

ParameterValue
Yield ~97%
Purity >95% by ¹H NMR

Protocol 3: Synthesis of cis-1-Benzyl-3-ethyl-2-methoxycarbonylaziridine

  • To a solution of methyl 2,3-dibromopentanoate (27.4 g, 0.1 mol) in methanol (150 mL), add benzylamine (B48309) (21.4 g, 0.2 mol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the cis-aziridine as a colorless oil.

ParameterValue
Yield ~60%
Purity >98% by HPLC

Signaling Pathway: Mechanism of Action of Carbapenem Antibiotics

G cluster_bacteria Bacterial Cell Carbapenem Carbapenem (e.g., PS-5) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to CellWall Peptidoglycan Cell Wall PBP->CellWall Cross-links (Inhibited) Lysis Cell Lysis & Death CellWall->Lysis Weakened

Caption: Inhibition of bacterial cell wall synthesis by carbapenems.

Application 2: Synthesis of 2-Propyl-trans-2-pentenoic Acid (2-en-Valproic Acid)

2-en-Valproic acid is a major metabolite of valproic acid, a widely used antiepileptic drug.[7] It has shown comparable anticonvulsant activity to its parent drug but with potentially reduced hepatotoxicity and teratogenicity, making it an important lead compound for the development of safer antiepileptic medications.[8]

Experimental Workflow: Synthesis of 2-en-Valproic Acid

G A This compound B Methyl trans-2-pentenoate A->B Esterification (MeOH, H+) C Enolate of Methyl trans-2-pentenoate B->C Deprotonation (LDA, THF, -78°C) D Methyl 2-propyl-trans-2-pentenoate C->D Alkylation (1-Iodopropane) E 2-Propyl-trans-2-pentenoic Acid (2-en-Valproic Acid) D->E Hydrolysis (LiOH, THF/H2O)

Caption: Synthetic workflow for 2-en-valproic acid.

Experimental Protocols

Protocol 4: Synthesis of Methyl 2-propyl-trans-2-pentenoate

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere.

  • To this LDA solution, add a solution of methyl trans-2-pentenoate (1.0 eq) in anhydrous THF dropwise at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add 1-iodopropane (B42940) (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 2-propyl-trans-2-pentenoate.

ParameterValue
Yield ~75%
Purity >97% by GC-MS

Protocol 5: Synthesis of 2-Propyl-trans-2-pentenoic Acid (2-en-Valproic Acid)

  • To a solution of methyl 2-propyl-trans-2-pentenoate (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (B78521) (3.0 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-propyl-trans-2-pentenoic acid.

ParameterValue
Yield ~90%
Purity >98% by ¹H NMR
Signaling Pathways: Mechanism of Action of Valproic Acid and its Analogues

The mechanism of action of valproic acid is multifaceted, involving several neuronal signaling pathways. 2-en-Valproic acid is believed to share similar mechanisms.

G cluster_VPA Valproic Acid / 2-en-Valproic Acid cluster_pathways Cellular Targets & Pathways cluster_effects Therapeutic Effects VPA VPA / 2-en-VPA GABA ↑ GABA Levels VPA->GABA IonChannels Inhibition of Na+ & Ca2+ Channels VPA->IonChannels ERK_MAPK ERK/MAPK Pathway VPA->ERK_MAPK Wnt Wnt/β-catenin Pathway VPA->Wnt Anticonvulsant Anticonvulsant Effect GABA->Anticonvulsant IonChannels->Anticonvulsant MoodStab Mood Stabilization ERK_MAPK->MoodStab Wnt->MoodStab

Caption: Multiple signaling pathways affected by valproic acid.

Conclusion

This compound is a valuable and versatile C5 building block for the synthesis of important pharmaceutical compounds. The protocols provided herein for the synthesis of a carbapenem antibiotic precursor and the valproic acid analogue, 2-en-valproic acid, demonstrate its utility. The straightforward transformations and good yields make this compound an attractive starting material for drug discovery and development programs. Further exploration of its reactivity is likely to uncover new synthetic routes to other novel therapeutic agents.

References

Application Notes and Protocols: Trans-2-Pentenoic Acid in Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the utilization of trans-2-pentenoic acid in the synthesis of specialty polymers for coatings and as a binder in lithium-ion batteries. While this compound is a versatile monomer for polymer production, detailed experimental data on its homopolymer is limited in publicly available literature.[1] Therefore, the protocols and data presented here are based on established principles of polymer chemistry for unsaturated carboxylic acids and provide a strong starting point for research and development.

Introduction to this compound

This compound (CAS 13991-37-2) is an α,β-unsaturated carboxylic acid with the chemical formula C5H8O2.[2] Its structure, containing both a vinyl group and a carboxylic acid moiety, makes it a valuable monomer for polymerization. The resulting polymers, poly(this compound), can exhibit properties such as enhanced flexibility and durability, making them suitable for applications in specialty coatings and as binders in energy storage devices.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight100.12 g/mol [2]
AppearanceColorless to faint yellow liquid[1]
Boiling Point96 - 98 °C at 12 mmHg[1]
Density0.990 g/mL at 25 °C[1]
Refractive Indexn20/D 1.450[1]
SolubilitySlightly soluble in water; soluble in organic solvents[2]

Application in Specialty Coatings

Polymers derived from this compound can be utilized in the formulation of specialty coatings that require good adhesion, flexibility, and durability.[1] The carboxylic acid groups along the polymer chain can promote adhesion to various substrates and can be used for further cross-linking reactions to enhance the coating's mechanical and chemical resistance.

Experimental Protocol: Free-Radical Solution Polymerization for Coating Applications

This protocol describes a general method for the synthesis of poly(this compound) via free-radical solution polymerization, a common technique for producing polymers for coating applications.[3]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Nitrogen inlet/outlet

  • Temperature controller

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Solvent Preparation: In a 250 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 20.0 g (0.2 mol) of this compound and 100 mL of 1,4-dioxane.

  • Inerting the System: Purge the reaction mixture with nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiator Addition: In a separate vial, dissolve 0.164 g (1 mmol) of AIBN in 10 mL of 1,4-dioxane.

  • Polymerization Reaction: Heat the reaction mixture to 70°C with constant stirring. Once the temperature has stabilized, add the AIBN solution to the flask.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours at 70°C under a nitrogen atmosphere. The viscosity of the solution is expected to increase as the polymerization progresses.

  • Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing 800 mL of methanol while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol (2 x 100 mL) to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at 60°C to a constant weight.

Representative Polymer Properties

The following table presents typical quantitative data for polymers derived from unsaturated carboxylic acids, which can be used as a benchmark for poly(this compound).

Table 2: Representative Properties of Poly(unsaturated carboxylic acid) for Coatings

PropertyTypical Value Range
Molecular Weight (Mw) 50,000 - 200,000 g/mol
Polydispersity Index (PDI) 1.5 - 3.0
Glass Transition Temp. (Tg) 80 - 130 °C
Adhesion (ASTM D3359) 4B - 5B
Pencil Hardness (ASTM D3363) HB - 2H

Note: The data in this table is representative of polymers like poly(acrylic acid) and is intended for comparative purposes. Actual values for poly(this compound) will need to be determined experimentally.

Application as a Binder for Lithium-Ion Battery Anodes

Poly(acrylic acid) (PAA) and its derivatives are known to be effective binders for silicon-based anodes in lithium-ion batteries due to the strong adhesion provided by the carboxylic acid groups to the silicon surface. Poly(this compound), as a PAA analogue, is a promising candidate for this application.

Experimental Protocol: Synthesis of Poly(this compound) Binder

This protocol outlines the synthesis of a lower molecular weight poly(this compound) suitable for use as a battery binder.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve 10.0 g (0.1 mol) of this compound in 40 mL of DI water.

  • Addition of Chain Transfer Agent: Add 2.0 mL of isopropanol to the reaction mixture to control the molecular weight.

  • Inerting: Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

  • Initiation: Heat the mixture to 80°C. Dissolve 0.228 g (1 mmol) of ammonium persulfate in 5 mL of DI water and add it to the reaction flask.

  • Polymerization: Maintain the reaction at 80°C for 6 hours under a nitrogen atmosphere.

  • Purification: After cooling, precipitate the polymer by adding the aqueous solution to 400 mL of acetone.

  • Drying: Collect the polymer by filtration and dry it under vacuum at 70°C.

Representative Binder Performance Data

The following table summarizes key performance metrics for binders based on polycarboxylic acids in silicon-based anodes.

Table 3: Representative Performance of Polycarboxylic Acid Binders in Si Anodes

ParameterTypical Value
Initial Coulombic Efficiency > 80%
Capacity Retention (after 100 cycles) > 85%
Adhesion Strength (Peel Test) > 10 N/m

Note: This data is representative and actual performance will depend on electrode formulation and testing conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation monomer This compound setup Reaction Setup & Inerting (N2) monomer->setup solvent Solvent (e.g., Dioxane) solvent->setup initiator Initiator (e.g., AIBN) heating Heating to Reaction Temp. initiator->heating setup->heating polymerization Polymerization (e.g., 24h @ 70°C) heating->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying under Vacuum filtration->drying product Poly(this compound) drying->product

Caption: Workflow for the synthesis of poly(this compound).

Proposed Binding Mechanism in Li-ion Battery Anode

binding_mechanism cluster_polymer Poly(this compound) Chain cluster_si Silicon Particle Surface p1 COOH p2 COOH si Si OH OH OH p1->si:f1 Hydrogen Bonding p3 COOH p2->si:f2 Covalent Ester Linkage (with surface hydroxyls)

Caption: Interaction of the polymer binder with the silicon anode surface.

References

Application Notes and Protocols for Biocatalytic Production of trans-2-Pentenoic Acid in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

trans-2-Pentenoic acid is a valuable C5 unsaturated carboxylic acid with applications in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Traditional chemical synthesis routes often involve harsh conditions and generate hazardous waste. The biocatalytic production of this compound using engineered Escherichia coli offers a promising, sustainable alternative. This document provides detailed application notes and protocols for the development of an E. coli whole-cell biocatalyst for the production of this compound from simple carbon sources and propionate (B1217596).

The strategy involves the construction of a synthetic metabolic pathway in E. coli that utilizes endogenous intermediates and heterologously expressed enzymes to convert propionyl-CoA and acetyl-CoA into the target product. This document is intended for researchers, scientists, and drug development professionals with experience in molecular biology, microbiology, and fermentation.

Metabolic Pathway Design and Engineering

The proposed synthetic pathway for this compound production in E. coli is a reversal of the beta-oxidation cycle, starting with the condensation of propionyl-CoA and acetyl-CoA. The key enzymatic steps are outlined below:

  • Propionyl-CoA Formation: Propionyl-CoA can be generated in situ from various metabolic pathways or supplied exogenously as propionate, which is then activated to propionyl-CoA by endogenous acyl-CoA synthetases.

  • Condensation: A β-ketothiolase condenses propionyl-CoA and acetyl-CoA to form β-ketovaleryl-CoA.

  • Reduction: A reductase reduces β-ketovaleryl-CoA to β-hydroxyvaleryl-CoA.

  • Dehydration: A dehydratase (enoyl-CoA hydratase) converts β-hydroxyvaleryl-CoA to trans-2-pentenoyl-CoA.

  • Hydrolysis: A thioesterase hydrolyzes trans-2-pentenoyl-CoA to release free this compound.

To optimize the pathway, it is recommended to use an E. coli host strain with a deleted or downregulated fatty acid degradation pathway (e.g., ΔfadD or ΔfadE) to prevent the breakdown of intermediates and the final product.[1][2][3]

Proposed Enzymes for the Pathway
StepReactionEnzyme (Gene)Source Organism
1Propionyl-CoA + Acetyl-CoA → β-Ketovaleryl-CoAβ-Ketothiolase (bktB)Cupriavidus necator
2β-Ketovaleryl-CoA → β-Hydroxyvaleryl-CoAAcetoacetyl-CoA reductase (phbB)Cupriavidus necator
3β-Hydroxyvaleryl-CoA → trans-2-Pentenoyl-CoAEnoyl-CoA Hydratase (phaJ)Pseudomonas aeruginosa
4trans-2-Pentenoyl-CoA → this compoundThioesterase (tesBT)Bacteroides thetaiotaomicron

Metabolic_Pathway cluster_host E. coli Host Metabolism cluster_pathway Engineered Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Propionate Propionate Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Endogenous Acyl-CoA Synthetase β-Ketovaleryl-CoA β-Ketovaleryl-CoA Acetyl-CoA->β-Ketovaleryl-CoA bktB (β-Ketothiolase) Propionyl-CoA->β-Ketovaleryl-CoA β-Hydroxyvaleryl-CoA β-Hydroxyvaleryl-CoA β-Ketovaleryl-CoA->β-Hydroxyvaleryl-CoA phbB (Reductase) trans-2-Pentenoyl-CoA trans-2-Pentenoyl-CoA β-Hydroxyvaleryl-CoA->trans-2-Pentenoyl-CoA phaJ (Enoyl-CoA Hydratase) trans-2-Pentenoic_Acid trans-2-Pentenoic_Acid trans-2-Pentenoyl-CoA->trans-2-Pentenoic_Acid tesBT (Thioesterase)

Caption: Overall experimental workflow.

Experimental Protocols

Protocol 1: Strain Construction
  • Gene Synthesis and Codon Optimization: Synthesize the genes (bktB, phbB, phaJ, and tesBT) with codon optimization for E. coli.

  • Plasmid Construction:

    • Clone the synthesized genes into a suitable expression vector (e.g., pETDuet-1 or pCDFDuet-1) under the control of an inducible promoter (e.g., T7 promoter).

    • The genes can be assembled as a single operon.

    • Verify the construct by restriction digestion and Sanger sequencing.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3) ΔfadD).

    • Plate the transformants on LB agar (B569324) plates containing the appropriate antibiotic for selection.

  • Strain Verification:

    • Confirm the presence of the plasmid in the transformants by colony PCR.

    • Verify the integrity of the cloned genes by plasmid sequencing.

Protocol 2: Fed-Batch Fermentation

This protocol is adapted from methods for high-density fermentation of engineered E. coli. [1][4]

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use the seed culture to inoculate 100 mL of Terrific Broth (TB) in a 500 mL baffled flask.

    • Incubate at 37°C with shaking at 250 rpm until the OD₆₀₀ reaches 4-6.

  • Bioreactor Setup:

    • Prepare a 2 L bioreactor with 1 L of defined fermentation medium (see table below).

    • Autoclave the bioreactor and medium.

    • Aseptically add sterile solutions of glucose, magnesium sulfate, trace metals, and the appropriate antibiotic.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of 0.1.

    • Control the temperature at 37°C, pH at 7.0 (with ammonium (B1175870) hydroxide), and dissolved oxygen (DO) at 20% by adjusting the agitation and aeration rate.

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Fed-Batch and Induction:

    • Feed a sterile solution of 50% (w/v) glucose and 10% (w/v) sodium propionate to maintain a low glucose concentration in the bioreactor.

    • When the OD₆₀₀ reaches 20-30, lower the temperature to 30°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue the fermentation for 48-72 hours, collecting samples periodically.

Fermentation Medium Composition:

ComponentConcentration
KH₂PO₄13.3 g/L
(NH₄)₂HPO₄4 g/L
Citric Acid1.7 g/L
Glucose (initial)20 g/L
MgSO₄·7H₂O1.2 g/L
Trace Metal Solution10 mL/L
AntibioticAs required
Protocol 3: Product Extraction and Analysis
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 13,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH 2-3 with 6M HCl.

    • Extract the organic acids with an equal volume of ethyl acetate (B1210297).

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Collect the organic phase (top layer).

  • GC-MS Analysis: [5][6] * Derivatization (optional but recommended for better peak shape): Evaporate the ethyl acetate and derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS).

    • GC Conditions:

      • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm

      • Injector Temperature: 250°C

      • Oven Program: 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium

    • MS Conditions:

      • Ion Source Temperature: 230°C

      • Scan Range: 50-500 m/z

  • Quantification:

    • Prepare a standard curve of authentic this compound in the range of expected concentrations.

    • Quantify the product by comparing the peak area to the standard curve.

Quantitative Data Summary

As the biocatalytic production of this compound is a novel application, published data is limited. The following table presents representative data for the production of similar short-chain fatty acids in engineered E. coli, which can be used as a benchmark for optimization efforts.

ProductHost StrainFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Butyric AcidE. coli MG1655Fed-Batch14.30.280.20[1][3][7]
Butenoic AcidE. coliFed-Batch4.0N/A0.08[3]
C4-C7 Alcohols (from corresponding acids)E. coli MG1655BatchN/A (high conversion)N/AN/A[8]
Total Fatty AcidsE. coliFed-Batch4.5N/A0.19[9][10]
Branched-Chain Fatty AcidsE. coliBatch0.276N/AN/A[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low product titerInefficient enzyme activity- Perform codon optimization of heterologous genes. - Test enzymes from different source organisms. - Co-express chaperone proteins.
Metabolic burden on the host- Use lower copy number plasmids. - Optimize inducer concentration and induction time.
Product toxicity- Implement in situ product removal (e.g., two-phase fermentation).
Cell growth inhibitionAccumulation of toxic intermediates- Balance the expression levels of pathway enzymes.
High concentration of propionate- Optimize the feeding strategy for propionate.
Poor product yieldCompeting metabolic pathways- Use knockout strains for competing pathways (e.g., fatty acid degradation).
Precursor limitation- Overexpress enzymes in the precursor supply pathway.

Conclusion

The biocatalytic production of this compound in engineered E. coli is a feasible and sustainable approach. The protocols and guidelines presented in this document provide a comprehensive framework for the development and optimization of a whole-cell biocatalyst. Further improvements in titer, yield, and productivity can be achieved through systematic metabolic engineering and fermentation process optimization.

References

Application Note: Derivatização de Ácido trans-2-Pentenoico para Análise Quantitativa Sensível por HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Resumo

Este documento descreve um método robusto para a quantificação de ácido trans-2-pentenoico em matrizes biológicas através de cromatografia líquida de alta eficiência acoplada à espectrometria de massa em tandem (HPLC-MS/MS). Ácidos graxos de cadeia curta (AGCCs), como o ácido trans-2-pentenoico, apresentam desafios analíticos devido à sua alta polaridade, volatilidade e baixa eficiência de ionização. Para superar essas limitações, é empregada uma estratégia de derivatização química usando 3-nitrofenil-hidrazina (3-NPH) na presença de um agente de acoplamento carbodiimida (EDC). Este procedimento melhora significativamente a retenção em colunas de fase reversa e a sensibilidade da detecção por espectrometria de massa, permitindo uma quantificação precisa e reprodutível em níveis de traço.

Introdução

O ácido trans-2-pentenoico é um ácido graxo de cadeia curta (AGCC) insaturado que pode estar presente em várias matrizes biológicas, desempenhando papéis em diversos processos metabólicos. A análise precisa de AGCCs é crucial para a pesquisa em áreas como microbioma, diagnóstico de doenças e desenvolvimento de fármacos. No entanto, a análise direta de AGCCs por HPLC-MS/MS é dificultada por sua baixa retenção em colunas de fase reversa e ionização ineficiente em fontes de ionização por eletrospray (ESI).[1][2]

A derivatização química converte os analitos em derivados com propriedades físico-químicas mais favoráveis para a análise. A reação do grupo ácido carboxílico com 3-nitrofenil-hidrazina (3-NPH) forma uma 3-nitrofenil-hidrazona.[3][4] Este derivado é menos polar, o que melhora a retenção cromatográfica, e o grupo nitroaromático aumenta significativamente a eficiência da ionização em modo de íon negativo, resultando em maior sensibilidade.[5] Este método é aplicável a uma ampla gama de AGCCs (C2 a C5) e ácidos orgânicos relacionados.[6]

Princípio da Reação

A derivatização ocorre através de uma reação de condensação entre o grupo carboxila do ácido trans-2-pentenoico e a 3-nitrofenil-hidrazina. A reação é facilitada pela N-(3-Dimetilaminopropil)-N'-etilcarbodiimida (EDC), que atua como um agente de acoplamento, e pela piridina, que atua como catalisador.[7][8] A EDC ativa o grupo carboxila para formar um intermediário reativo que, em seguida, reage com a 3-NPH para formar a hidrazona estável, liberando uma ureia solúvel em água como subproduto.

Aparelhagem e Materiais
  • Aparelhagem:

    • Sistema HPLC ou UPLC acoplado a um espectrômetro de massa triplo quadrupolo (MS/MS)

    • Coluna cromatográfica de fase reversa (por exemplo, C18, 2.1 x 100 mm, 1.8 µm)[4][9]

    • Vortex, centrífuga, bloco de aquecimento ou banho-maria

    • Micropipetas e ponteiras

    • Frascos de amostragem para HPLC

  • Reagentes e Padrões:

    • Padrão analítico de ácido trans-2-pentenoico

    • Padrões internos marcados com isótopos estáveis (por exemplo, ácido acético-d4, ácido propiônico-d5)[4]

    • Cloridrato de 3-nitrofenil-hidrazina (3-NPH)[4]

    • Cloridrato de N-(3-Dimetilaminopropil)-N'-etilcarbodiimida (EDC)[4]

    • Piridina[4]

    • Metanol, Acetonitrila e Água (grau LC-MS)

    • Ácido Fórmico (grau LC-MS)

    • Solventes para extração da amostra (por exemplo, isopropanol (B130326), acetonitrila)

Protocolo Experimental Detalhado

Preparação de Soluções e Padrões
  • Solução Estoque de Padrão (1 mg/mL): Pese com precisão o padrão de ácido trans-2-pentenoico e dissolva em metanol para obter a concentração desejada.

  • Soluções de Trabalho de Calibração: Realize diluições seriadas da solução estoque em uma mistura de água:metanol (50:50, v/v) para preparar uma curva de calibração na faixa de concentração desejada (por exemplo, 0,1 µM a 100 µM).[3]

  • Solução de Padrão Interno (PI): Prepare uma solução estoque do padrão interno marcado isotopicamente (por exemplo, 100 µg/mL) e uma solução de trabalho em uma concentração apropriada para adição às amostras e padrões.[10]

  • Solução de Derivatização (preparar fresca):

    • Solução A (3-NPH): Prepare uma solução de 200 mM de cloridrato de 3-NPH em água:metanol (50:50, v/v).[10]

    • Solução B (EDC/Piridina): Prepare uma solução de 120 mM de cloridrato de EDC em água:metanol (50:50, v/v) contendo 6% de piridina.[11]

Preparação da Amostra (Exemplo para Soro Humano)
  • Pipete 50 µL de soro em um microtubo de 1.5 mL.[12]

  • Adicione 10 µL da solução de trabalho do padrão interno.

  • Adicione 200 µL de acetonitrila ou isopropanol gelado para precipitar as proteínas.[10]

  • Agite em vortex por 1 minuto e, em seguida, centrifugue a 14.000 x g por 10 minutos a 4°C.

  • Transfira 50 µL do sobrenadante claro para um novo microtubo para a etapa de derivatização.[10]

Procedimento de Derivatização
  • Ao extrato da amostra ou solução padrão (50 µL), adicione 20 µL da Solução A (3-NPH) .[10]

  • Adicione 20 µL da Solução B (EDC/Piridina) .[10]

  • Agite em vortex e incube a mistura a 40°C por 30 minutos em um bloco de aquecimento.[10]

  • Após a incubação, resfrie as amostras à temperatura ambiente.

  • Pare a reação adicionando 200 µL de água contendo 0.1% de ácido fórmico.[10]

  • Agite em vortex e transfira a solução para um frasco de HPLC para análise.

Condições de HPLC-MS/MS
  • Coluna: Coluna C18 (por exemplo, 100 x 2.1 mm, 1.8 µm) mantida a 40°C.[9]

  • Fase Móvel A: Água com 0.1% de ácido fórmico.[9]

  • Fase Móvel B: Acetonitrila com 0.1% de ácido fórmico.[9]

  • Taxa de Fluxo: 0.4 mL/min.[9]

  • Volume de Injeção: 1-5 µL.

  • Gradiente de Eluição (Exemplo):

    • 0-0.5 min: 15% B

    • 0.5-10 min: Gradiente linear para 50% B[9]

    • 10-11 min: Gradiente linear para 100% B[9]

    • 11-13 min: Manter em 100% B[9]

    • 13.1-16 min: Reequilibrar em 15% B[9]

  • Espectrometria de Massa:

    • Modo de Ionização: Eletrospray Negativo (ESI-)

    • Modo de Aquisição: Monitoramento de Múltiplas Reações (MRM)

    • Parâmetros de MRM: As transições de íon precursor para íon produto devem ser otimizadas por infusão direta do derivado de ácido trans-2-pentenoico. O íon produto característico para derivados de 3-NPH é frequentemente observado em m/z 137, correspondente à porção 3-nitrofenil.

Dados de Desempenho do Método

Os dados quantitativos para o derivado de 3-NPH de AGCCs mostram excelente sensibilidade e linearidade. Embora dados específicos para o ácido trans-2-pentenoico não estejam detalhados nas referências, os dados para AGCCs estruturalmente similares (como o ácido valérico, um isômero C5) são representativos do desempenho esperado do método.

Tabela 1: Parâmetros de Desempenho Representativos para Análise de AGCC Derivatizados com 3-NPH.

Parâmetro Desempenho Típico Referência
Faixa de Linearidade 0.1 - 100 µM [3][8]
Coeficiente de Correlação (R²) > 0.99 [3]
Limite de Detecção (LOD) 25 nM [3]
Limite de Quantificação (LOQ) 50 nM [3]
Precisão Intra-ensaio (% CV) ≤ 15% [3]
Precisão Inter-ensaio (% CV) ≤ 15% [3]

| Exatidão (Recuperação) | 85 - 115% |[3][4] |

Visualização do Fluxo de Trabalho e da Reação

A seguir estão os diagramas gerados usando a linguagem DOT para ilustrar o fluxo de trabalho experimental e o mecanismo de reação.

experimental_workflow cluster_prep Preparação da Amostra cluster_deriv Derivatização cluster_analysis Análise Sample Amostra Biológica (e.g., Soro) Spike Adição de Padrão Interno Sample->Spike Precipitate Precipitação de Proteínas (e.g., com Acetonitrila) Spike->Precipitate Centrifuge Centrifugação Precipitate->Centrifuge Supernatant Coleta do Sobrenadante Centrifuge->Supernatant Reagents Adição de Reagentes (3-NPH, EDC, Piridina) Supernatant->Reagents Incubate Incubação (40°C, 30 min) Reagents->Incubate Quench Parada da Reação (Ácido Fórmico 0.1%) Incubate->Quench HPLC Separação por HPLC (Coluna C18) Quench->HPLC MSMS Detecção por MS/MS (ESI-, MRM) HPLC->MSMS Data Aquisição e Análise de Dados MSMS->Data derivatization_reaction Mecanismo de Reação de Derivatização com 3-NPH cluster_catalysts Mecanismo de Reação de Derivatização com 3-NPH TA Ácido trans-2-Pentenoico (R-COOH) Product Derivado 3-Nitrofenil-hidrazona (R-CO-NH-NH-Ph-NO2) TA->Product Reação NPH 3-Nitrofenil-hidrazina (3-NPH) NPH->Product EDC EDC EDC->Product Ativador PYR Piridina PYR->Product Catalisador

References

Application Notes and Protocols: trans-2-Pentenoic Acid as a Substrate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-2-Pentenoic acid is an unsaturated short-chain fatty acid that can serve as a substrate in various enzymatic reactions, primarily within the pathways of fatty acid metabolism. For it to be utilized by enzymes in these pathways, it must first be activated to its coenzyme A (CoA) thioester, trans-2-pentenoyl-CoA. This activation is a crucial step, typically catalyzed by an acyl-CoA synthetase. Once activated, trans-2-pentenoyl-CoA can be metabolized by at least two key enzymes: trans-2-enoyl-CoA reductase and enoyl-CoA hydratase, which are involved in fatty acid synthesis and degradation (β-oxidation), respectively. These enzymatic transformations are of significant interest in metabolic research and for the development of therapeutics targeting fatty acid metabolism.

Enzymatic Reactions Involving trans-2-Pentenoyl-CoA

Two primary enzymatic reactions utilize trans-2-pentenoyl-CoA as a substrate:

  • Reduction by trans-2-Enoyl-CoA Reductase (TER): This enzyme catalyzes the NADPH- or NADH-dependent reduction of the α,β-double bond of trans-2-enoyl-CoA substrates to yield the corresponding saturated acyl-CoA. This reaction is a key step in mitochondrial fatty acid synthesis (mFAS) and other metabolic pathways. The enzyme from Euglena gracilis has been shown to act on short-chain enoyl-CoAs.

  • Hydration by Enoyl-CoA Hydratase (ECH), also known as Crotonase: This enzyme catalyzes the stereospecific hydration of the double bond of trans-2-enoyl-CoA to form L-3-hydroxypentanoyl-CoA. This is the second step of the fatty acid β-oxidation spiral, a major pathway for energy production from fatty acids in both mitochondria and peroxisomes. ECHs are known to have a broad substrate range, acting on enoyl-CoAs of various chain lengths.

Data Presentation: Kinetic Parameters of Related Enzymatic Reactions

Direct kinetic data for this compound or its CoA ester are not extensively reported. However, data from closely related short-chain trans-2-enoyl-CoA substrates provide valuable insights into the expected enzymatic activity.

EnzymeSubstrateKm (µM)VmaxkcatOptimal pHOptimal Temp. (°C)Source Organism
trans-2-Enoyl-CoA ReductaseCrotonyl-CoA (C4)68N/AN/AN/AN/AEuglena gracilis[1]
trans-2-Hexenoyl-CoA (C6)91N/AN/AN/AN/AEuglena gracilis[1]
NADH (with Crotonyl-CoA)109N/AN/AN/AN/AEuglena gracilis[1]
NADPH (with Crotonyl-CoA)119N/AN/AN/AN/AEuglena gracilis[1]
Enoyl-CoA HydrataseCrotonyl-CoA (C4)~25-100N/AN/A~8.0~25Bovine Liver
trans-2-Hexenoyl-CoA (C6)N/AN/AN/AN/AN/AN/A

Note: "N/A" indicates that the data was not available in the reviewed literature. The kinetic parameters for enoyl-CoA hydratase with crotonyl-CoA are approximate values from general textbook knowledge, as specific literature with these values was not retrieved in the search.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Pentenoyl-CoA

Objective: To synthesize the activated form of this compound for use in enzymatic assays. A chemo-enzymatic approach is often reliable.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a chemical coupling method.

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM this compound

    • Acyl-CoA synthetase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring: Monitor the reaction progress by observing the depletion of free CoA using Ellman's reagent (DTNB) or by HPLC analysis.

  • Purification: Purify the synthesized trans-2-pentenoyl-CoA using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product by measuring its absorbance at 260 nm (for the adenine (B156593) ring of CoA) and using the extinction coefficient of CoA.

Protocol 2: Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase (TER) Activity

Objective: To determine the kinetic parameters of TER using trans-2-pentenoyl-CoA as a substrate by monitoring the oxidation of NADPH.

Materials:

  • Purified trans-2-Enoyl-CoA Reductase

  • trans-2-Pentenoyl-CoA (substrate)

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • A known concentration of NADPH (e.g., 100-200 µM)

    • A fixed amount of TER enzyme solution.

  • Equilibration: Equilibrate the mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Reaction Initiation: Initiate the reaction by adding varying concentrations of trans-2-pentenoyl-CoA.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity

Objective: To measure the activity of ECH with trans-2-pentenoyl-CoA by monitoring the disappearance of the conjugated double bond.

Materials:

  • Purified Enoyl-CoA Hydratase

  • trans-2-Pentenoyl-CoA (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading in the UV range (around 263 nm)

Procedure:

  • Wavelength Scan: Perform a UV scan of trans-2-pentenoyl-CoA in the assay buffer to determine the wavelength of maximum absorbance (λmax) for the enoyl-CoA thioester bond, which is typically around 263 nm.

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer and a suitable concentration of trans-2-pentenoyl-CoA (e.g., 50-100 µM).

  • Equilibration: Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding a known amount of ECH solution.

  • Data Acquisition: Monitor the decrease in absorbance at the predetermined λmax, which reflects the hydration of the double bond.

  • Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate at that wavelength.

Visualizations

Metabolic Pathway: β-Oxidation of Pentanoyl-CoA

The following diagram illustrates the involvement of enoyl-CoA hydratase in the β-oxidation of a five-carbon fatty acid.

beta_oxidation cluster_pathway Mitochondrial β-Oxidation pentanoyl_coa Pentanoyl-CoA (C5) trans_2_pentenoyl_coa trans-2-Pentenoyl-CoA pentanoyl_coa->trans_2_pentenoyl_coa Acyl-CoA Dehydrogenase hydroxy_pentanoyl_coa L-3-Hydroxypentanoyl-CoA trans_2_pentenoyl_coa->hydroxy_pentanoyl_coa Enoyl-CoA Hydratase (ECH) keto_pentanoyl_coa 3-Keto-pentanoyl-CoA hydroxy_pentanoyl_coa->keto_pentanoyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA (C2) keto_pentanoyl_coa->acetyl_coa Thiolase propionyl_coa Propionyl-CoA (C3) keto_pentanoyl_coa->propionyl_coa Thiolase

Caption: β-Oxidation of Pentanoyl-CoA highlighting the role of Enoyl-CoA Hydratase.

Experimental Workflow: Enzymatic Assay

This diagram outlines the general workflow for performing an enzymatic assay with trans-2-pentenoyl-CoA.

experimental_workflow cluster_workflow Enzymatic Assay Workflow prep_substrate Prepare trans-2-Pentenoyl-CoA reaction_setup Set up Reaction Mixture in Cuvette/Plate prep_substrate->reaction_setup prep_reagents Prepare Assay Buffer and Reagents (e.g., NADPH, Enzyme) prep_reagents->reaction_setup equilibration Equilibrate to Assay Temperature reaction_setup->equilibration initiation Initiate Reaction with Substrate/Enzyme equilibration->initiation data_acquisition Monitor Reaction Progress (Spectrophotometry) initiation->data_acquisition data_analysis Calculate Kinetic Parameters (Km, Vmax, kcat) data_acquisition->data_analysis

Caption: General workflow for an enzymatic assay using trans-2-Pentenoyl-CoA.

References

Troubleshooting & Optimization

Troubleshooting low yield in "trans-2-Pentenoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of trans-2-Pentenoic Acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound? A1: The most widely used method is the Knoevenagel condensation, specifically the Doebner modification. This reaction involves the condensation of propionaldehyde (B47417) with malonic acid, using pyridine (B92270) as both the solvent and a basic catalyst, followed by decarboxylation to yield the desired α,β-unsaturated acid.[1][2][3]

Q2: What are the typical yields for the synthesis of this compound via the Knoevenagel-Doebner reaction? A2: Well-optimized Knoevenagel-Doebner reactions can achieve high yields. While specific yields for this compound can vary, similar reactions reported in the literature often exceed 70-80%.[4]

Q3: My reaction yield is significantly lower than expected. What are the primary reasons for low yield? A3: Low yields can result from several factors including:

  • Sub-optimal Reaction Conditions: Incorrect temperature, insufficient reaction time, or improper reactant ratios.

  • Reagent Quality: Impure or wet starting materials (propionaldehyde, malonic acid) or solvent (pyridine) can inhibit the reaction.

  • Inefficient Decarboxylation: The reaction may not have been heated sufficiently or for long enough to drive the decarboxylation of the intermediate.

  • Side Reactions: Competing reactions such as the self-condensation of propionaldehyde or Michael addition can consume starting materials and reduce the yield of the desired product.[1][5]

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

Q4: I've isolated a product, but it appears to be a mixture. What are the likely side products? A4: The most common side products in a Knoevenagel-Doebner reaction include:

  • Self-condensation of Propionaldehyde: Propionaldehyde can react with itself in the presence of a base, especially if the base is too strong or the temperature is too high.[1][2]

  • Michael Addition Product: The desired this compound is an α,β-unsaturated carbonyl compound and can act as a Michael acceptor, reacting with another molecule of the malonate enolate.[1]

  • cis-2-Pentenoic Acid: While the trans isomer is generally more stable, some formation of the cis isomer is possible.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem Potential Cause Recommended Solution
No or minimal product formation. Inactive Catalyst/Reagents: The pyridine may be of low quality or contain excess water. Malonic acid may be impure.Use freshly distilled, dry pyridine. Ensure malonic acid is of high purity.
Low Reaction Temperature: The temperature may be too low for the condensation and subsequent decarboxylation to occur efficiently.Ensure the reaction is heated to reflux in pyridine (approx. 115°C) to facilitate the reaction.[1]
Low yield with unreacted starting materials remaining. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
Improper Stoichiometry: An incorrect ratio of malonic acid to aldehyde can lead to incomplete conversion.Use a slight excess of malonic acid (e.g., 1.2-1.5 equivalents) to ensure full conversion of the aldehyde.
Significant formation of brown/polymeric material. Excessive Heat or Reaction Time: Overheating or prolonged reaction times can lead to polymerization or degradation of the aldehyde and product.Carefully control the reaction temperature and monitor by TLC to avoid unnecessary heating after completion.
Strong Base Contamination: Using a base stronger than pyridine can promote the self-condensation of propionaldehyde.[2]Ensure only pyridine (with a catalytic amount of piperidine (B6355638), if desired) is used as the base.[1][6]
Product is an oil or difficult to crystallize during workup. Incomplete Neutralization: Residual pyridine in the product mixture can prevent crystallization.During the acidic workup (e.g., with HCl), ensure the mixture is strongly acidic (pH < 2) to fully protonate the product and convert all pyridine to its hydrochloride salt, which is water-soluble.
Presence of Impurities: Side products can act as impurities that inhibit crystallization.Purify the crude product using column chromatography or vacuum distillation to remove impurities.

Experimental Protocols

Key Experiment: Knoevenagel-Doebner Synthesis of this compound

This protocol is a standard procedure for the synthesis of α,β-unsaturated carboxylic acids from aldehydes.

Materials:

  • Propionaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine (optional, catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (acting as solvent).

  • To this solution, add propionaldehyde (1.0 equivalent).

  • (Optional) Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to accelerate the reaction.[1]

  • Heat the reaction mixture to reflux (approximately 115-120°C) and stir. The evolution of CO₂ gas indicates that decarboxylation is occurring.

  • Monitor the reaction by TLC until the propionaldehyde is consumed (typically 2-4 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will neutralize the pyridine and precipitate the crude product.[5]

  • If a solid precipitates, collect it by vacuum filtration, wash with cold water to remove pyridine hydrochloride, and dry.

  • If the product separates as an oil, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent or by vacuum distillation.

Visualizations

Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine Propionaldehyde, Malonic Acid & Pyridine heat 2. Heat to Reflux (2-4 hours) reagents->heat monitor 3. Monitor by TLC heat->monitor cool 4. Cool to RT monitor->cool quench 5. Quench in Ice/HCl cool->quench isolate 6. Isolate Crude Product (Filter or Extract) quench->isolate purify 7. Purify Product (Recrystallization or Distillation) isolate->purify characterize 8. Characterize Final Product purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity (Aldehyde, Malonic Acid, Pyridine) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Pure reagents_bad Purify/Replace Reagents check_reagents->reagents_bad Impure check_conditions Review Reaction Conditions (Temp, Time) reagents_ok->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok Correct conditions_bad Increase Temp/Time Monitor by TLC check_conditions->conditions_bad Incorrect check_sides Analyze for Side Products (TLC, NMR of crude) conditions_ok->check_sides sides_ok No Major Side Products check_sides->sides_ok Absent sides_present Optimize Stoichiometry or Lower Temperature check_sides->sides_present Present check_workup Review Workup/Purification Procedure sides_ok->check_workup workup_ok Optimize Purification (e.g., Column Chromatography) check_workup->workup_ok

Caption: Troubleshooting decision tree for low yield in Knoevenagel-Doebner synthesis.

References

Technical Support Center: Optimizing Catalyst Concentration for trans-2-Pentenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-2-pentenoic acid. The following sections address common issues related to catalyst concentration in two primary reaction types: Fischer Esterification and Catalytic Hydrogenation.

Section 1: Fischer Esterification of this compound

Fischer esterification is a common acid-catalyzed reaction to produce esters from carboxylic acids and alcohols. Optimizing the catalyst concentration is crucial for achieving high yields and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common acid catalysts used for the esterification of this compound, and what are their typical concentrations?

A1: Strong acids are typically used to catalyze Fischer esterification. Common choices include p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄).[1] The catalyst is used in catalytic amounts, and its concentration can significantly impact the reaction rate. For p-TSA, concentrations can range from 1 wt.% to 5 mol% relative to the carboxylic acid.[2][3] For sulfuric acid, a concentration of 1-4% (w/w) is often employed.[4]

Q2: My esterification reaction of this compound has a low yield. How can I improve it?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction, where the water produced can hydrolyze the ester back to the starting materials.[1][5] To improve the yield, you can:

  • Increase the concentration of one reactant: Using a large excess of the alcohol is a common strategy to shift the equilibrium towards the product.[5][6][7] The alcohol can often serve as the reaction solvent.[1][5]

  • Remove water as it forms: This is a highly effective method to drive the reaction to completion.[1][5][6] This can be achieved using a Dean-Stark apparatus, which azeotropically removes water, or by adding a dehydrating agent like molecular sieves.[1][5]

  • Optimize catalyst concentration: While catalytic, an insufficient amount of acid will result in a slow reaction. Conversely, too high a concentration can sometimes lead to side reactions, though this is less common for simple esterifications.

Q3: How does the catalyst concentration affect the reaction rate?

A3: Generally, increasing the catalyst concentration will increase the rate of the esterification reaction up to a certain point.[2][8] However, beyond an optimal concentration, the increase in rate may become negligible, and in some cases, higher catalyst loading can lead to undesirable side reactions or complicate the purification process.[2][4]

Troubleshooting Guide: Low Yield in Fischer Esterification
Symptom Possible Cause Suggested Solution
Low conversion of this compound 1. Equilibrium limitation: The presence of water, a byproduct, is shifting the equilibrium back to the reactants.[1][5] 2. Insufficient catalyst: The amount of acid catalyst is too low to effectively protonate the carboxylic acid.[1] 3. Low reaction temperature: The reaction is too slow at the current temperature.[5]1. Use a large excess of the alcohol (e.g., 10-fold or more) or use it as the solvent.[5][6] Alternatively, remove water using a Dean-Stark apparatus with a solvent like toluene.[1][5][6] 2. Increase the catalyst loading. For p-TSA, a concentration of 1.5-2 wt.% is often optimal.[2] For H₂SO₄, try around 2% (w/w).[4] 3. Ensure the reaction is heated to reflux, typically between 60-110 °C.[5]
Reaction has stalled (no further product formation observed by TLC/GC) 1. Equilibrium has been reached. 2. Catalyst degradation (less common for acid catalysts in esterification). 1. Implement water removal strategies as mentioned above.[1][5][6] 2. Add a fresh portion of the acid catalyst, though this is rarely the primary issue.
Formation of dark-colored byproducts 1. Reaction temperature is too high: This can lead to polymerization or degradation, especially with an unsaturated acid like this compound.[1] 2. Excessively high catalyst concentration. 1. Reduce the reaction temperature to a gentle reflux.[1] 2. Reduce the catalyst concentration to the optimal range.
Data Presentation

Table 1: Effect of Catalyst Concentration on Esterification of Oleic Acid with Trimethylolpropane (using p-TSA catalyst)

Catalyst Concentration (wt. % p-TSA relative to oleic acid)Reaction Rate (relative)
0.1Low
0.3Moderate
1.5High
2.0High
3.0High (with minimal increase from 2.0%)
4.0High (with minimal increase from 2.0%)

This data is adapted from a study on oleic acid and illustrates a general trend. Optimal concentrations for this compound may vary.[2]

Table 2: Effect of Molar Ratio on Ester Yield at Equilibrium (Acetic Acid and Ethanol)

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium
1:165%
10:197%
100:199%

This data illustrates the principle of using an excess of one reagent to drive the reaction to completion.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound using p-TSA

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the desired alcohol (e.g., ethanol (B145695), 10 eq), and a suitable solvent if the alcohol is not used in large excess (e.g., toluene).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 - 0.05 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography if necessary.

Mandatory Visualization

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Alcohol, and Solvent B Add p-TSA Catalyst A->B C Heat to Reflux B->C D Monitor by TLC/GC C->D E Cool and Quench D->E F Neutralize Catalyst E->F G Extract and Dry F->G H Purify Ester G->H

Caption: Workflow for Fischer Esterification.

Section 2: Catalytic Hydrogenation of this compound

Catalytic hydrogenation is used to reduce the carbon-carbon double bond of this compound to yield pentanoic acid. The choice of catalyst and its concentration are key to achieving high conversion and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the hydrogenation of α,β-unsaturated carboxylic acids like this compound?

A1: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of carbon-carbon double bonds.[9] Other catalysts like platinum on carbon (Pt/C) or Raney nickel can also be used, but Pd/C often offers good activity and selectivity under mild conditions.

Q2: My hydrogenation reaction is very slow or has stalled. What could be the issue?

A2: A slow or stalled hydrogenation can be due to several factors related to the catalyst:

  • Catalyst Deactivation/Poisoning: The catalyst's active sites may be blocked. Sulfur or nitrogen-containing compounds in the starting material or solvent can act as poisons.[10]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

  • Poor Mixing: In a heterogeneous reaction, efficient mixing is crucial for the reactants to access the catalyst surface.

  • Low Hydrogen Pressure: The pressure of hydrogen gas may be insufficient.

Q3: What are the signs of catalyst deactivation, and can the catalyst be regenerated?

A3: Signs of deactivation include a significant decrease in the reaction rate or incomplete conversion.[10] Deactivation can be caused by sintering (agglomeration of metal particles), coking (deposition of carbonaceous material), or poisoning.[10][11] For Pd/C, regeneration can sometimes be achieved by carefully washing the catalyst to remove adsorbed impurities. In some industrial settings, controlled oxidation followed by reduction can regenerate the catalyst, but this is a more complex procedure.[12][13][14]

Troubleshooting Guide: Issues in Catalytic Hydrogenation
Symptom Possible Cause Suggested Solution
Slow or incomplete reaction 1. Catalyst poisoning: Impurities in the substrate or solvent are deactivating the catalyst.[10] 2. Low catalyst loading: Insufficient active sites for the reaction.[15] 3. Poor mass transfer: Inefficient stirring or low hydrogen solubility in the solvent.1. Purify the starting materials and use high-purity, degassed solvents. 2. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase the stirring speed. Choose a solvent in which hydrogen is more soluble (e.g., ethanol, ethyl acetate).
Reaction does not start 1. Inactive catalyst: The Pd/C may be old or from a poor batch. 2. System leak: The hydrogen gas is not being delivered to the reaction.1. Test the catalyst with a known reactive substrate. Use a fresh batch of catalyst. 2. Check the reaction setup for leaks. Ensure the system is properly purged with hydrogen.
Formation of unexpected byproducts 1. Over-reduction: If other functional groups are present, they may also be reduced. 2. Isomerization: The double bond may isomerize before reduction.1. Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). For α,β-unsaturated aldehydes, palladium catalysts are known to be highly selective for C=C bond hydrogenation over C=O bond reduction.[9] 2. This is less common for simple hydrogenation but can be influenced by the choice of catalyst and support.
Data Presentation

Table 3: General Effect of Pd/C Catalyst Loading on Hydrogenation Rate

Catalyst Loading (mg)Relative Reaction Rate
4.01.0x
6.51.5x
9.32.1x

This data is based on the hydrogenation of nitrobenzene (B124822) and demonstrates that increasing catalyst loading generally increases the reaction rate.[15]

Experimental Protocols

Protocol 2: General Procedure for the Hydrogenation of this compound using Pd/C

  • Vessel Preparation: Place the desired amount of 10% Pd/C (typically 5-10 mol%) into a round-bottom flask or a specialized hydrogenation vessel.

  • Inerting the Atmosphere: Seal the vessel and flush it with an inert gas, such as nitrogen or argon.

  • Adding Reactants: Under the inert atmosphere, add a solution of this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Hydrogen Introduction: Connect the vessel to a hydrogen gas source (e.g., a balloon or a pressurized cylinder). Evacuate the inert gas and backfill with hydrogen. Repeat this cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature and atmospheric or slightly positive pressure of hydrogen.

  • Monitoring: Monitor the reaction by TLC (staining may be required as the product is UV-inactive) or by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and flush the vessel with an inert gas. The palladium catalyst is pyrophoric and should be handled with care. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude pentanoic acid.

Mandatory Visualization

Hydrogenation_Troubleshooting Start Reaction is Slow or Incomplete Check_Catalyst Is the catalyst fresh and from a reliable source? Start->Check_Catalyst Check_Purity Are starting materials and solvent high purity? Check_Catalyst->Check_Purity Yes Sol_New_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Sol_New_Catalyst No Check_Loading Is catalyst loading sufficient (e.g., 5-10 mol%)? Check_Purity->Check_Loading Yes Sol_Purify Purify starting materials. Use anhydrous, degassed solvent. Check_Purity->Sol_Purify No Check_Stirring Is stirring vigorous? Check_Loading->Check_Stirring Yes Sol_Increase_Loading Increase catalyst loading. Check_Loading->Sol_Increase_Loading No Sol_Increase_Stirring Increase stirring speed. Check_Stirring->Sol_Increase_Stirring No Success Reaction should proceed. Check_Stirring->Success Yes Sol_New_Catalyst->Check_Purity Sol_Purify->Check_Loading Sol_Increase_Loading->Check_Stirring Sol_Increase_Stirring->Success

Caption: Troubleshooting slow hydrogenation reactions.

References

"trans-2-Pentenoic acid" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of trans-2-pentenoic acid under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is an α,β-unsaturated carboxylic acid. This structural feature, a double bond conjugated with a carbonyl group, makes it susceptible to certain degradation pathways.[1][2][3] Its stability is influenced by pH, temperature, and light exposure. Under neutral conditions and protected from light at recommended storage temperatures (room temperature or cooler), it is relatively stable. However, exposure to acidic or basic conditions, or elevated temperatures, can lead to degradation.[4]

Q2: How does pH affect the stability of this compound?

A2: Both acidic and basic conditions can promote the degradation of this compound.

  • Acidic Conditions: In the presence of strong acids, the double bond can undergo hydration, leading to the formation of 3-hydroxypentanoic acid. Another potential degradation pathway is acid-catalyzed polymerization.

  • Basic Conditions: Under basic conditions, this compound is susceptible to Michael addition reactions if a suitable nucleophile is present. Strong bases can also catalyze polymerization.

Q3: Can this compound isomerize?

A3: The trans isomer of 2-pentenoic acid is the more thermodynamically stable form. While isomerization from the cis to the trans form can be catalyzed by acid or base, the reverse reaction is less likely to occur to a significant extent under typical experimental conditions.

Q4: Is this compound prone to polymerization?

A4: Yes, like many α,β-unsaturated carbonyl compounds, this compound can undergo polymerization, especially at elevated temperatures or in the presence of initiators (acid, base, or free radicals).[4] This can result in a viscous liquid or a solid precipitate in your sample.

Troubleshooting Guides

Issue 1: Loss of Assay Value Over Time in Aqueous Solution
Potential Cause Troubleshooting Steps
pH-dependent hydrolysis/degradation 1. Measure the pH of your solution. 2. If possible, adjust the pH to a neutral range (pH 6-8) using a suitable buffer. 3. If the experiment requires acidic or basic conditions, minimize the exposure time and temperature. 4. Analyze samples promptly after preparation.
Polymerization 1. Visually inspect the solution for any signs of cloudiness, precipitation, or increased viscosity. 2. If polymerization is suspected, consider adding a polymerization inhibitor if it does not interfere with your experiment. 3. Avoid high temperatures and prolonged storage of solutions.
Adsorption to container surfaces 1. Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption. 2. Include a rinsing step of the container with the mobile phase during sample preparation for analysis.
Issue 2: Appearance of Unexpected Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Degradation Products 1. Acidic Conditions: Look for a more polar peak that could correspond to 3-hydroxypentanoic acid. 2. Basic Conditions: If a nucleophile is present in your matrix, look for a peak corresponding to the Michael adduct. 3. Compare the chromatogram to a freshly prepared standard to confirm the presence of new peaks.
Polymerization 1. Look for a broad, unresolved hump in the chromatogram, which can be indicative of oligomers or polymers. 2. Check for a decrease in the main peak area corresponding to this compound.
Isomerization (less likely for trans) 1. If you started with a mixture of isomers, you might see a change in the peak ratio. For pure trans isomer, significant formation of the cis isomer is not expected.

Quantitative Stability Data

Condition Potential Degradation Pathways Expected Stability
Strongly Acidic (pH < 3) Acid-catalyzed hydration, PolymerizationLow
Weakly Acidic (pH 3-6) Slow hydrationModerate
Neutral (pH 6-8) Minimal degradationHigh
Weakly Basic (pH 8-11) Potential for Michael addition (if nucleophile present), Slow polymerizationModerate to Low
Strongly Basic (pH > 11) Michael addition, PolymerizationLow

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate (B84403) or citrate (B86180) buffers for various pH values (e.g., pH 3, 5, 7, 9, 11)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or formic acid (for mobile phase)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Sample Preparation:

    • For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.

    • Add the appropriate acidic, basic, or buffer solution to the flask.

    • Dilute to the final volume with the same acidic, basic, or buffer solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately before analysis, neutralize the pH of the aliquots if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis. .

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage remaining versus time for each pH condition.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its potential degradation products.

Parameter Condition
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 20 mM phosphate buffer (pH 2.5) (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25°C

Method Validation:

  • Specificity: Analyze stressed samples (acid, base, peroxide, heat, light) to ensure that degradation product peaks are resolved from the main peak.

  • Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.

  • Accuracy and Precision: Perform recovery studies and replicate injections to determine the accuracy and precision of the method.

Visualizations

degradation_pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B 3-Hydroxypentanoic Acid A->B Hydration (H+) C Polymer A->C Polymerization D This compound E Michael Adduct D->E Michael Addition (Nu-) F Polymer D->F Polymerization

Caption: Potential degradation pathways of this compound.

experimental_workflow A Prepare Stock Solution of this compound B Prepare Samples at Different pH Values A->B C Incubate at Controlled Temperature B->C D Withdraw Aliquots at Time Points C->D E Neutralize and Dilute D->E F Analyze by Stability-Indicating HPLC E->F G Calculate % Remaining and Plot Data F->G

Caption: Workflow for a pH stability study of this compound.

troubleshooting_tree A Unexpected Results in Experiment with This compound B Loss of Assay Value? A->B C Appearance of New Peaks in Chromatogram? A->C D Check for pH shift, polymerization, or adsorption. B->D Yes F No significant changes observed. B->F No E Identify potential degradation products (hydration, Michael adduct). C->E Yes C->F No

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of acidic compounds like trans-2-Pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2] In an ideal HPLC analysis, peaks should be symmetric and Gaussian.[3] This asymmetry can compromise resolution, affect the accuracy of peak integration, and lead to poor reproducibility.[3][4]

Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[3][5] Values above 2.0 are often considered unacceptable for methods requiring high precision.[3][5]

Q2: What are the primary causes of peak tailing for an acidic analyte like this compound?

A: For acidic compounds, peak tailing is primarily caused by unwanted secondary interactions with the stationary phase, mobile phase issues, or system problems.

  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[1][4][6] These silanol groups are acidic and can lead to a secondary retention mechanism, which distorts the peak shape.[4][7]

  • Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms of the acid can exist, leading to peak distortion and tailing.[8][9] For acidic compounds, a mobile phase pH set 2 units below the analyte's pKa is recommended to ensure it remains in a single, un-ionized form.[10]

  • Column Issues: Column degradation, contamination, or the formation of a void at the column inlet can cause all peaks in a chromatogram to tail.[3][11]

  • Extra-Column Volume: Excessive tubing length or diameter, as well as poorly fitted connections between the injector, column, and detector, can increase dead volume and cause peak broadening and tailing.[2][8][12]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the column, leading to distorted peak shapes.[3][11][12]

Q3: How does mobile phase pH specifically affect the analysis of this compound?

A: As a carboxylic acid, this compound is an ionizable compound, making mobile phase pH a critical parameter.[10][13]

  • At low pH (e.g., pH < 3): The carboxylic acid group is fully protonated (uncharged). This suppresses its ionization and minimizes secondary interactions with silanol groups, generally resulting in a sharp, symmetrical peak.[7]

  • At pH near the pKa (approx. 4.8): Both the protonated (acid) and deprotonated (anion) forms of the molecule exist simultaneously. This dual state can lead to peak broadening or splitting.[9]

  • At high pH (e.g., pH > 7): The molecule is fully deprotonated (anionic). While this can be a valid approach, it may lead to interactions with any remaining active silanol sites or metal contaminants on the column, potentially causing tailing.[12]

Controlling the mobile phase pH with a suitable buffer is essential for stable retention times and good peak shape.[1][8]

Troubleshooting Guide

If you are observing peak tailing for this compound, follow this systematic troubleshooting workflow.

G start Peak Tailing Observed for this compound check_scope Is it only the acid peak or are all peaks tailing? start->check_scope acid_peak Only Acid Peak Tailing check_scope->acid_peak  Only Acid   all_peaks All Peaks Tailing check_scope->all_peaks  All Peaks cause_secondary Likely Cause: Secondary Interactions acid_peak->cause_secondary solution_ph Solution 1: Adjust Mobile Phase pH (Set pH to ~2.5-3.0) cause_secondary->solution_ph solution_column Solution 2: Use a Different Column (e.g., End-capped, Modern Silica) cause_secondary->solution_column solution_buffer Solution 3: Increase Buffer Strength (e.g., 25-50 mM) cause_secondary->solution_buffer cause_system Likely Cause: System or Column Issue all_peaks->cause_system solution_connections Troubleshoot 1: Check Fittings & Tubing (Minimize Dead Volume) cause_system->solution_connections solution_column_health Troubleshoot 2: Check Column Health (Flush/Backflush or Replace) cause_system->solution_column_health solution_overload Troubleshoot 3: Check for Overload (Dilute Sample) cause_system->solution_overload

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing.

Quantitative Data Summary

The mobile phase pH is the most effective parameter for controlling the peak shape of acidic analytes. The table below illustrates the expected impact of pH on the peak asymmetry of this compound.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape Quality
2.5Fully Protonated (R-COOH)1.0 - 1.2Excellent, Symmetrical
3.5Mostly Protonated1.2 - 1.5Good to Acceptable
4.8 (pKa)50% Ionized (R-COOH / R-COO⁻)> 2.0Poor, Broad or Split
6.0Fully Deprotonated (R-COO⁻)1.5 - 1.8Fair (Risk of tailing)

Note: Data is representative for a typical C18 column. The asymmetry factor is calculated as B/A at 10% of the peak height.[5]

Understanding the Mechanism of Tailing

Peak tailing for acidic compounds on silica-based columns is often due to a secondary retention mechanism involving residual silanol groups.

G cluster_0 Silica Stationary Phase silica Si-O-Si-O-Si p1 silica->p1 silanol Si-OH (Acidic Silanol Group) c18 Si-(CH2)17-CH3 (C18 Chain) analyte_neutral This compound (R-COOH) analyte_neutral->silanol  Secondary Interaction (Hydrogen Bonding) CAUSES TAILING p1->silanol p2 p1->p2 p2->c18

References

Technical Support Center: Chromatographic Separation of trans-2-Pentenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the chromatographic separation of trans-2-Pentenoic acid and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 2-pentenoic acid that I might encounter?

A1: Besides the trans (E) isomer, you are likely to encounter the cis (Z) isomer. Positional isomers such as 3-pentenoic acid and 4-pentenoic acid may also be present as impurities or byproducts of your synthesis or extraction process.

Q2: Which chromatographic techniques are best suited for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective techniques.[1]

  • HPLC , particularly in reversed-phase mode, is excellent for separating geometric (cis/trans) isomers.[1]

  • GC is also highly effective, especially with specialized capillary columns, but may require derivatization of the carboxylic acid to improve volatility and peak shape.[2]

Q3: What type of HPLC column should I start with for separating cis/trans-2-pentenoic acid isomers?

A3: For geometric isomer separation, a high-resolution reversed-phase column is a good starting point. A C18 column is a standard choice, but for enhanced selectivity for compounds with double bonds, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different interactions, such as π-π stacking, which can improve the separation of isomers.

Q4: Is derivatization necessary for the GC analysis of 2-pentenoic acid isomers?

A4: While not always mandatory, derivatization is highly recommended for GC analysis of carboxylic acids like 2-pentenoic acid.[2] Converting the acid to its methyl ester (FAME - Fatty Acid Methyl Ester) or another suitable ester will increase its volatility and reduce peak tailing, leading to better resolution and more accurate quantification.[3]

Q5: How can I resolve enantiomers of pentenoic acid derivatives?

A5: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have shown specific enantioselectivity for acidic compounds and can be a good choice.[4] Supercritical Fluid Chromatography (SFC) with a chiral column can also be an effective technique for enantiomer separation of acidic compounds.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor resolution or co-elution of cis and this compound isomers in HPLC.
  • Solution 1: Optimize the Mobile Phase.

    • Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions with the stationary phase and improve separation.

    • Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time and may improve resolution.[5] A shallow gradient can also be more effective than an isocratic elution for separating closely related isomers.[6]

    • pH Control: For acidic compounds, the pH of the mobile phase is crucial. Buffering the mobile phase to a pH of around 2.5-3.5 can suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Using an additive like 0.1% formic acid or phosphoric acid is common.[5]

  • Solution 2: Change the Stationary Phase.

    • If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl column can provide π-π interactions with the double bond in the analyte, which can enhance the separation of geometric isomers.

  • Solution 3: Adjust Temperature and Flow Rate.

    • Temperature: Increasing the column temperature can sometimes improve efficiency and alter selectivity.[7]

    • Flow Rate: Reducing the flow rate can lead to better resolution, as predicted by the Van Deemter equation.

Problem 2: Peak tailing for 2-pentenoic acid in both GC and HPLC.
  • Solution (HPLC): Peak tailing for acidic compounds in reversed-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (typically < 3.5) to keep the carboxylic acid protonated and minimize interactions with silanols.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing with acidic analytes.

  • Solution (GC): In GC, peak tailing for carboxylic acids is usually due to their high polarity and tendency to form hydrogen bonds, leading to adsorption on the column.[2]

    • Derivatization: The most effective solution is to derivatize the acid to its corresponding ester (e.g., methyl ester). This reduces polarity and minimizes unwanted column interactions.

    • Use a Specialized Column: For the analysis of free fatty acids without derivatization, use a column specifically designed for this purpose, such as the Nukol™ capillary column, which is treated to reduce adsorption of acidic compounds.[2]

Problem 3: Difficulty in separating positional isomers (e.g., 2-pentenoic vs. 3-pentenoic acid).
  • Solution (GC): Highly polar capillary GC columns are excellent for separating positional isomers of fatty acids. Columns with a high cyanopropyl content, such as the SP-2560 or DB-FastFAME, provide unique selectivity for this type of separation.[8][9] A temperature program that starts at a low temperature and ramps up slowly can also improve the resolution of these isomers.[8]

  • Solution (HPLC): The separation of positional isomers in HPLC can be challenging.

    • Stationary Phase Screening: Experiment with different stationary phases (C18, phenyl-hexyl, PFP) to find one that provides the best selectivity.

    • Mobile Phase Optimization: Systematically vary the organic modifier and the mobile phase pH to maximize the separation.

Data Presentation

Table 1: Example HPLC Conditions for Separation of Unsaturated Short-Chain Carboxylic Acid Isomers

ParameterCondition 1Condition 2
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 10% to 50% B in 15 min20% to 60% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 30 °C35 °C
Detection UV at 210 nmUV at 210 nm

Table 2: Example GC Conditions for Separation of Pentenoic Acid Isomers (as Methyl Esters)

ParameterCondition 1Condition 2
Column DB-FastFAME (e.g., 30 m x 0.25 mm x 0.25 µm)SP-2560 (e.g., 60 m x 0.25 mm x 0.20 µm)
Carrier Gas HeliumHydrogen
Inlet Temperature 250 °C260 °C
Oven Program 50 °C (hold 2 min) to 220 °C at 10 °C/min60 °C (hold 1 min) to 240 °C at 8 °C/min
Detector FIDMS
Detector Temp. 260 °C280 °C (transfer line)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for cis/trans-2-Pentenoic Acid Isomer Separation
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample containing 2-pentenoic acid isomers in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      • 0-15 min: 10% to 50% B

      • 15-17 min: 50% to 10% B

      • 17-22 min: Hold at 10% B (re-equilibration)

Protocol 2: GC-FID Method for Pentenoic Acid Isomer Analysis after Derivatization
  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To approximately 10 mg of the sample, add 2 mL of a 2% sulfuric acid solution in methanol.

    • Heat the mixture at 60 °C for 1 hour in a sealed vial.

    • After cooling, add 1 mL of hexane (B92381) and 1 mL of water.

    • Vortex the mixture and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

  • System Preparation:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

    • Column: DB-FastFAME (30 m x 0.25 mm x 0.25 µm) or a similar high-polarity cyanopropyl column.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold at 220 °C for 5 minutes.

    • Detector Temperature: 260 °C.

    • Injection Volume: 1 µL.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample containing 2-Pentenoic Acid Isomers Derivatization Derivatization (for GC) e.g., to FAMEs Sample->Derivatization GC Path Dissolution Dissolution in Mobile Phase (for HPLC) Sample->Dissolution HPLC Path Filtration Filtration (0.45 µm) Derivatization->Filtration Dissolution->Filtration Injection Inject into Chromatograph Filtration->Injection Separation Separation on Column (HPLC or GC) Injection->Separation Detection Detection (UV or FID/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification and Isomer Ratio Calculation Integration->Quantification Troubleshooting_Logic cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting Start Poor Isomer Separation CheckMobilePhase Optimize Mobile Phase? (Solvent, pH, Gradient) Start->CheckMobilePhase CheckDerivatization Is sample derivatized? Start->CheckDerivatization ChangeColumn Change Column? (e.g., to Phenyl-Hexyl) CheckMobilePhase->ChangeColumn No Improvement AdjustConditions Adjust Temp/Flow Rate? ChangeColumn->AdjustConditions No Improvement Improved Resolution Improved AdjustConditions->Improved OptimizeTemp Optimize Oven Program? CheckDerivatization->OptimizeTemp Yes UsePolarColumn Use High-Polarity Column? (e.g., Cyanopropyl) CheckDerivatization->UsePolarColumn Yes OptimizeTemp->UsePolarColumn No Improvement UsePolarColumn->Improved

References

Minimizing side reactions during the esterification of "trans-2-Pentenoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions during the esterification of trans-2-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when esterifying this compound?

A1: The esterification of α,β-unsaturated acids like this compound is susceptible to three main side reactions:

  • Polymerization: The conjugated double bond can undergo free-radical polymerization, especially at elevated temperatures, leading to the formation of oligomeric or polymeric materials and reducing the yield of the desired ester.[1][2]

  • Isomerization: The thermodynamically stable trans (or E) configuration of the double bond can isomerize to the cis (or Z) isomer, particularly under harsh acidic or basic conditions or upon exposure to heat.

  • Michael Addition (Conjugate Addition): Nucleophiles present in the reaction, including the alcohol reactant itself or water, can add to the β-carbon of the unsaturated system.[3][4][5][6] This is more common under basic conditions but can occur under certain acidic conditions as well.

Q2: My reaction mixture is becoming viscous or solidifying. How can I prevent polymerization?

A2: Polymerization is typically initiated by heat or trace radical species.[2] To prevent this:

  • Use a Polymerization Inhibitor: Add a radical scavenger to the reaction mixture. Common inhibitors include hydroquinone (B1673460), hydroquinone monomethyl ether (MEHQ), or phenothiazine (B1677639) at concentrations typically ranging from 50 to 500 ppm.[7][8][9][10]

  • Lower the Reaction Temperature: If possible, use an esterification method that proceeds at a lower temperature. For instance, carbodiimide-mediated couplings (e.g., Steglich esterification) are performed at or below room temperature, significantly reducing the risk of thermal polymerization.[11][12]

  • Exclude Oxygen (with caution): While oxygen can initiate polymerization by forming peroxides, many phenolic inhibitors like hydroquinone require a small amount of oxygen to be effective.[2][9] If using an oxygen-independent inhibitor, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: My product analysis shows a mixture of cis and trans isomers. How can I preserve the trans stereochemistry?

A3: Isomerization is often catalyzed by strong acids and high temperatures. To maintain the trans configuration:

  • Choose Mild Reaction Conditions: Avoid prolonged heating and strong, non-volatile acids like sulfuric acid. Milder acid catalysts like p-toluenesulfonic acid (p-TsOH) may be preferable.[13]

  • Utilize Non-Acidic Methods: Methods like the Steglich esterification, which operate under neutral conditions, are highly effective at preserving the double bond's stereochemistry.[11][12][14] These methods activate the carboxylic acid directly without requiring strong acid catalysis.

Q4: I'm observing a byproduct with a mass corresponding to the addition of my alcohol to the ester. How do I prevent this Michael addition?

A4: The addition of an alcohol across the double bond is known as an oxa-Michael addition.[3][15] It is favored by basic conditions where the alcohol is deprotonated to a more nucleophilic alkoxide.

  • Maintain Acidic or Neutral pH: Avoid basic catalysts (e.g., sodium methoxide) if the alcohol is a potent nucleophile. Fischer-Speier esterification (acid-catalyzed) or Steglich esterification (neutral) are less prone to this side reaction.[13][16]

  • Use Sterically Hindered Alcohols/Bases: If basic conditions are necessary for other reasons, using a bulky, non-nucleophilic base can deprotonate the carboxylic acid without promoting conjugate addition.

  • Control Reaction Time and Temperature: Limiting the reaction time and keeping the temperature as low as possible can reduce the rate of this and other side reactions.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or no yield of desired ester. 1. Equilibrium Not Shifted: Fischer esterification is a reversible reaction.[13][16][17] 2. Steric Hindrance: The alcohol or acid is sterically bulky, slowing the reaction.[14] 3. Catalyst Inactivity: The acid or coupling reagent has degraded.1. Use a large excess of the alcohol reactant or remove water as it forms (e.g., with a Dean-Stark apparatus).[13][17] 2. Switch to a more powerful esterification method for hindered substrates, such as Yamaguchi esterification or use a coupling reagent like DCC with DMAP (Steglich).[12][14] 3. Use a fresh, anhydrous acid catalyst or coupling reagent.
Reaction mixture turns dark brown/black. 1. Decomposition/Polymerization: High temperatures or strong acid can cause decomposition and extensive polymerization.[1]1. Lower the reaction temperature. 2. Add a polymerization inhibitor (e.g., hydroquinone).[7] 3. Use a milder esterification protocol (e.g., Steglich).[11]
TLC/GC analysis shows multiple unexpected spots/peaks. 1. Side Reactions: A combination of polymerization, isomerization, and/or Michael addition is occurring. 2. Formation of N-acylurea: In DCC-mediated reactions, this byproduct can form if the alcohol attack is slow.[12]1. Review the FAQs above to address the specific side reactions observed. 2. Ensure an adequate amount of DMAP catalyst (typically 5-10 mol%) is used in Steglich esterifications to accelerate the desired reaction and suppress N-acylurea formation.[18]

Comparative Data

Table 1: Comparison of Common Esterification Methods for α,β-Unsaturated Acids
MethodTypical ConditionsAdvantagesDisadvantagesCommon Side Reactions
Fischer-Speier Alcohol (as solvent), H₂SO₄ or p-TsOH (cat.), Reflux (60-110 °C)[13]Economical, simple setup.High temperatures, strong acid, reversible reaction.[17]Polymerization, double bond isomerization, potential Michael addition.
Steglich DCC, DMAP (cat.), CH₂Cl₂ or other aprotic solvent, 0 °C to RT[14][18]Mild, neutral conditions; high yields; preserves stereochemistry.[11][12]DCC is an allergen; byproduct (DCU) removal by filtration needed.N-acylurea formation if DMAP is insufficient.[12]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, Et₃N, then Alcohol + DMAPExcellent for sterically hindered alcohols and acids.Requires stoichiometric activating agent and base.Less common, but sensitive to moisture.

Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize yield while minimizing polymerization and isomerization.

  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reagents: To the flask, add this compound (1.0 eq), the desired alcohol (5.0-10.0 eq), a non-polar solvent to facilitate azeotropic water removal (e.g., toluene, approx. 2 mL per mmol of acid), a polymerization inhibitor (e.g., hydroquinone, ~200 ppm), and an acid catalyst (e.g., p-TsOH, 0.05 eq).[7][17]

  • Reaction: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap and by periodic analysis (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via flash column chromatography or distillation.

Protocol 2: Steglich Esterification for Sensitive Substrates

This method is ideal for preserving the trans double bond and avoiding high temperatures.[11][18]

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).[14]

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in CH₂Cl₂ dropwise.[18]

  • Monitoring: Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU and wash the solid with a small amount of cold CH₂Cl₂.

  • Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Esterification

This diagram provides a logical decision-making process for addressing common issues encountered during the esterification of this compound.

TroubleshootingWorkflow start_node Start: Esterification of This compound problem_node problem_node start_node->problem_node Analyze Outcome cause_node cause_node problem_node->cause_node Low Yield? cause_node2 Possible Cause: High Temperature / Radical Formation problem_node->cause_node2 Polymer Formed? cause_node3 Possible Cause: Harsh Acidic Conditions / High Temperature problem_node->cause_node3 Isomers Detected? solution_node solution_node cause_node->solution_node Possible Cause: Equilibrium / Steric Hindrance solution_node->start_node Solution: Use excess alcohol, remove H2O, or use Steglich/Yamaguchi method. solution_node2 Solution: Lower temp, add inhibitor (e.g., Hydroquinone), use milder method. cause_node2->solution_node2 solution_node2->start_node solution_node3 Solution: Use mild acid (p-TsOH) or switch to neutral Steglich method. cause_node3->solution_node3 solution_node3->start_node

Caption: A decision tree for troubleshooting common esterification problems.

Diagram 2: Reaction Pathway and Major Side Reactions

This diagram illustrates the desired esterification pathway versus the competing side reactions.

ReactionPathways Reactants This compound + R'-OH DesiredProduct Desired Ester (trans-R-COOR') Reactants->DesiredProduct Esterification (e.g., Fischer, Steglich) SidePolymer Polymerization Reactants->SidePolymer Heat / Radicals SideIsomer Isomerization Product (cis-R-COOR') Reactants->SideIsomer Heat / Strong Acid SideMichael Michael Addition Product DesiredProduct->SideMichael Nucleophile (R'-OH)

Caption: Key reaction pathways in the esterification of this compound.

References

Validation & Comparative

Reactivity in Michael Additions: A Comparative Analysis of trans-2-Pentenoic Acid and Crotonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Michael Addition Reactivity

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. It involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[1] The reactivity of the Michael acceptor is paramount to the success of this reaction and is influenced by both electronic and steric factors. Both trans-2-pentenoic acid and crotonic acid are α,β-unsaturated carboxylic acids and can act as Michael acceptors.

Structural Comparison and Predicted Reactivity

The key structural difference between this compound and crotonic acid lies in the alkyl substituent at the β-position of the α,β-unsaturated system. Crotonic acid possesses a methyl group, while this compound has an ethyl group at this position. This seemingly minor difference is expected to have a discernible impact on their reactivity in Michael additions.

CompoundStructureβ-SubstituentPredicted Reactivity
Crotonic Acid CH₃CH=CHCOOHMethyl (-CH₃)Higher
This compound CH₃CH₂CH=CHCOOHEthyl (-CH₂CH₃)Lower

Rationale for Reactivity Prediction:

The decreased reactivity of this compound compared to crotonic acid in Michael additions can be attributed to two primary factors:

  • Steric Hindrance: The larger ethyl group in this compound presents greater steric bulk around the electrophilic β-carbon. This increased steric hindrance impedes the approach of the nucleophile, thereby slowing down the rate of the Michael addition. Studies on substituted α,β-unsaturated ketones have shown that alkyl substitution on the C=C bond can disfavor the addition reaction.[2] It has been observed that methyl substitution on the vinyl carbon atoms diminishes reactivity, with substitution on the carbon atom farthest from the carbonyl group (the β-carbon) causing a more significant reduction.[3]

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group in this compound is slightly more electron-donating than the methyl group in crotonic acid. This increased electron-donating character reduces the partial positive charge on the β-carbon, making it a less potent electrophile for nucleophilic attack. Computational studies have indicated that alkyl substitution at the β-position of an α,β-unsaturated system increases the reaction barrier for the addition step.[4]

The interplay of these steric and electronic effects is visualized in the following diagram:

G cluster_0 Factors Influencing Reactivity cluster_1 Comparison Reactivity Michael Addition Reactivity Steric Steric Hindrance at β-carbon Reactivity->Steric inversely proportional to Electronic Electronic Effects (Electrophilicity of β-carbon) Reactivity->Electronic proportional to Pentenoic This compound (Ethyl Group) Steric->Pentenoic is greater in Crotonic Crotonic Acid (Methyl Group) Electronic->Crotonic is greater in Pentenoic->Crotonic is less reactive than

Figure 1. Factors influencing the relative reactivity of crotonic acid and this compound in Michael additions.

Experimental Protocols

While specific comparative data is lacking, general protocols for the Michael addition of nucleophiles to α,β-unsaturated carboxylic acids are well-established. The following are representative examples.

General Procedure for the aza-Michael Addition of Amines

The aza-Michael addition of amines to α,β-unsaturated carboxylic acids can often be performed under neat conditions or in a suitable solvent.[5]

  • Reactant Preparation: In a round-bottom flask, the α,β-unsaturated carboxylic acid (1 equivalent) is combined with the amine (1-1.2 equivalents).

  • Solvent (Optional): If a solvent is used, polar aprotic solvents such as acetonitrile (B52724) or DMF, or protic solvents like ethanol (B145695) can be employed.

  • Catalyst (Optional): While many aza-Michael additions proceed without a catalyst, a mild base such as triethylamine (B128534) or DBU can be used to facilitate the reaction, particularly with less nucleophilic amines.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a temperature between 50-80 °C, depending on the reactivity of the substrates.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired β-amino acid derivative.

General Procedure for the thia-Michael Addition of Thiols

The thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds is often a highly efficient reaction.[6]

  • Reactant Preparation: The α,β-unsaturated carboxylic acid (1 equivalent) and the thiol (1-1.2 equivalents) are mixed in a suitable reaction vessel.

  • Catalyst: A base catalyst is typically employed to generate the more nucleophilic thiolate anion. Common catalysts include triethylamine, DBU, or a solid-supported base.

  • Solvent: The reaction can be carried out under solvent-free conditions or in a solvent such as THF, acetonitrile, or ethanol.

  • Reaction Conditions: The reaction is typically stirred at room temperature. Thia-Michael additions are often rapid, with significant product formation observed within minutes to a few hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with an aqueous solution to remove the catalyst and any unreacted thiol. The organic layer is then dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.

The workflow for a typical Michael addition experiment is outlined below:

G Reactants Reactants (Acid + Nucleophile) Solvent_Catalyst Solvent & Catalyst (as needed) Reactants->Solvent_Catalyst Reaction Reaction (Stirring at RT or Heat) Solvent_Catalyst->Reaction Monitoring Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Upon completion Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Pure Product Purification->Product

Figure 2. General experimental workflow for a Michael addition reaction.

Conclusion

Based on fundamental principles of organic chemistry, this compound is expected to be less reactive in Michael additions than crotonic acid. This is primarily due to the increased steric hindrance and slightly greater electron-donating nature of the ethyl group at the β-position compared to the methyl group. Researchers and drug development professionals should consider these reactivity differences when designing synthetic routes involving these Michael acceptors. For reactions with this compound, longer reaction times, higher temperatures, or the use of a more potent nucleophile or catalyst may be necessary to achieve comparable yields to those obtained with crotonic acid. The provided experimental protocols offer a general starting point for conducting Michael additions with these substrates.

References

A Comparative Guide: Trans-2-Pentenoic Acid as a Potential Alternative to Acrylic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of polymer science is one of constant innovation, with a continuous search for novel monomers that can offer unique properties and functionalities to resulting polymers. Acrylic acid has long been a cornerstone in the synthesis of a wide array of polymers, valued for its high reactivity and the desirable hydrophilic nature of its polymer, poly(acrylic acid). However, the exploration of alternative monomers is crucial for expanding the toolbox of polymer chemists and potentially discovering materials with enhanced or entirely new characteristics. This guide provides a comparative overview of trans-2-pentenoic acid as a potential alternative to acrylic acid in polymer synthesis, presenting available data to inform future research and development.

Monomer Properties: A Head-to-Head Comparison

A fundamental understanding of the monomer's physical and chemical properties is essential for predicting its polymerization behavior and the characteristics of the resulting polymer. Below is a comparison of the key properties of this compound and acrylic acid.

PropertyThis compoundAcrylic Acid
Molecular Formula C₅H₈O₂[1][2][3][4][5]C₃H₄O₂
Molecular Weight 100.12 g/mol [1][2][4]72.06 g/mol [6]
Appearance Colorless to faint yellow liquid[1][2][3]Clear, colorless liquid
Boiling Point 195-196 °C (lit.)141 °C at 1013 hPa
Melting Point 9-11 °C (lit.)[3]13 °C
Density 0.99 g/mL at 25 °C (lit.)[3]1.051 g/mL @ 20°C
Water Solubility Limited solubility[2]Miscible
pKa ~4.7~4.25

Polymerization: Exploring the Potential of this compound

Acrylic acid readily undergoes free-radical polymerization to form high molecular weight poly(acrylic acid).[7] This process is well-established and can be carried out using various techniques, including solution, emulsion, and bulk polymerization.

While specific experimental data on the homopolymerization of this compound is limited in publicly available literature, its structure as an α,β-unsaturated carboxylic acid strongly suggests its capability to undergo polymerization, most likely through a free-radical mechanism, similar to acrylic acid. The presence of the double bond conjugated with the carboxylic acid group activates the monomer for radical attack.

A European patent discloses the use of 2-pentenoic acid as a comonomer in the synthesis of a polymeric binder for lithium-ion batteries. This indicates that 2-pentenoic acid can indeed be incorporated into polymer chains, although details of its homopolymerization kinetics and the properties of the resulting homopolymer are not provided.

Experimental Protocols: A Framework for Investigation

Proposed Experimental Protocol for Free-Radical Solution Polymerization of this compound:

  • Materials:

    • This compound (monomer)

    • A suitable solvent (e.g., toluene, dioxane, or a polar aprotic solvent, given the limited water solubility of the monomer)

    • A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO))

    • Nitrogen or Argon gas for inerting the reaction vessel

  • Procedure:

    • Dissolve a known quantity of this compound in the chosen solvent in a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

    • Purge the solution with nitrogen or argon for a sufficient time to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Heat the solution to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

    • Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.

    • Maintain the reaction at the set temperature under an inert atmosphere for a predetermined time (e.g., several hours).

    • Monitor the polymerization progress by techniques such as gravimetry (to determine monomer conversion) or spectroscopy.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane (B92381) or diethyl ether).

    • Filter and dry the resulting poly(this compound) under vacuum.

Polymer Properties: A Comparative Analysis

The properties of poly(acrylic acid) are well-documented and serve as a benchmark for comparison.

Properties of Poly(acrylic acid):

PropertyValue/Description
Appearance White, brittle solid[7]
Solubility Soluble in water, forming viscous solutions.[8][9] Swellable in glycerin and, after neutralization, in ethanol.[7]
Glass Transition Temperature (Tg) Approximately 106 °C[7]
Thermal Stability Decomposes at temperatures above 200-250 °C, forming an insoluble crosslinked anhydride.[7]
Mechanical Properties Generally brittle in its dry state.

Anticipated Properties of Poly(this compound):

Based on the structure of the monomer, we can hypothesize some of the properties of poly(this compound):

  • Solubility: The presence of the additional ethyl group on the polymer backbone, compared to poly(acrylic acid), is expected to increase the polymer's hydrophobicity. This would likely result in lower water solubility and increased solubility in organic solvents.

  • Glass Transition Temperature (Tg): The bulkier ethyl side chain may restrict chain mobility, potentially leading to a higher Tg compared to poly(acrylic acid).

  • Mechanical Properties: The increased hydrophobicity and potential for altered chain interactions could lead to different mechanical properties, possibly resulting in a less brittle material compared to dry poly(acrylic acid).

Visualizing the Synthesis: A Generalized Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of polymers from α,β-unsaturated carboxylic acids, applicable to both acrylic acid and potentially this compound.

G cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Polymer Characterization Monomer Monomer (Acrylic Acid or This compound) Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Solvent Solvent Solvent->Polymerization Initiator Initiator Initiator->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying GPC GPC/SEC (Molecular Weight) Drying->GPC DSC DSC/TGA (Thermal Properties) Drying->DSC NMR NMR/FTIR (Structure) Drying->NMR Solubility Solubility Tests Drying->Solubility

Fig. 1: Generalized workflow for polymer synthesis and characterization.

Logical Relationship: Monomer Structure to Polymer Properties

The chemical structure of the monomer is a key determinant of the final polymer's properties. The following diagram illustrates the logical relationship between the structural differences of the monomers and the anticipated properties of their respective polymers.

G cluster_monomers Monomer Structure cluster_properties Anticipated Polymer Properties AA Acrylic Acid (-H side group) Solubility Solubility AA->Solubility Higher Water Solubility Tg Glass Transition Temperature (Tg) AA->Tg Lower Tg Hydrophobicity Hydrophobicity AA->Hydrophobicity Lower TPA This compound (-CH2CH3 side group) TPA->Solubility Lower Water Solubility TPA->Tg Higher Tg TPA->Hydrophobicity Higher

References

A Comparative Analysis of Short-Chain Unsaturated Fatty Acids in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key short-chain monounsaturated fatty acids (SC-MUFAs), focusing on their roles in metabolic regulation. The objective is to offer a data-driven resource for researchers and professionals in drug development, highlighting the therapeutic potential and mechanistic insights of these bioactive lipids. We will delve into the metabolic effects of three key SC-MUFAs: Palmitoleic Acid (C16:1 n-7), Sapienic Acid (C16:1 n-10), and Myristoleic Acid (C14:1 n-5), presenting quantitative data from recent studies, detailed experimental protocols, and visualizations of their signaling pathways.

Introduction to Short-Chain Unsaturated Fatty Acids

Short-chain unsaturated fatty acids are emerging as important signaling molecules and modulators of metabolic health. Unlike their saturated counterparts, the presence of a double bond confers unique structural and functional properties, influencing cellular membrane fluidity, receptor interactions, and gene expression. This guide focuses on C14 and C16 monounsaturated fatty acids, which have garnered significant attention for their potential to ameliorate metabolic dysregulation, including insulin (B600854) resistance, dyslipidemia, and inflammation.

Comparative Metabolic Effects

The following sections summarize the known metabolic impacts of palmitoleic acid, sapienic acid, and myristoleic acid, supported by experimental data.

Palmitoleic Acid (cis-9-Hexadecenoic Acid)

Palmitoleic acid is one of the most abundant monounsaturated fatty acids in human circulation and is considered a "lipokine" due to its hormone-like effects on distant tissues.[1] It is primarily synthesized endogenously from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD-1).[2]

Insulin Sensitivity and Glucose Metabolism: Palmitoleic acid has been shown to enhance insulin sensitivity and glucose uptake in various tissues.[1] In vitro studies using 3T3-L1 adipocytes demonstrated that palmitoleic acid increases glucose uptake in association with the activation of AMP-activated protein kinase (AMPK).[1] Animal studies in high-fat diet-fed mice have shown that palmitoleic acid supplementation improves glucose tolerance and insulin sensitivity.[1] A clinical trial involving human subjects with mild dyslipidemia and inflammation found that supplementation with purified palmitoleic acid led to improvements in markers of metabolic health.[3]

Lipid Metabolism: Palmitoleic acid influences lipid metabolism by promoting fat oxidation and reducing lipogenesis in the liver and muscle, while paradoxically increasing fat storage in adipose tissue, which is considered a metabolically safer storage site.[1]

Anti-inflammatory Effects: Studies have indicated that palmitoleic acid possesses anti-inflammatory properties, contributing to its beneficial metabolic effects.[3][4]

Sapienic Acid (cis-6-Hexadecenoic Acid)

Sapienic acid is a positional isomer of palmitoleic acid and is the most abundant fatty acid in human sebum.[5] Its synthesis is unique as it is produced from palmitic acid by the enzyme Fatty Acid Desaturase 2 (FADS2), an enzyme more commonly associated with polyunsaturated fatty acid synthesis.[2][5]

Role in Cancer Metabolism: Recent research has highlighted the role of sapienic acid in cancer metabolism. Some cancer cells, particularly in liver and lung carcinomas, exhibit increased plasticity in their lipid metabolism and can utilize the FADS2 pathway to produce sapienic acid.[6][7] This pathway is correlated with the activity of the mammalian target of rapamycin (B549165) (mTOR) signaling and sterol regulatory element-binding protein 1 (SREBP-1).[6]

Membrane Composition and Signaling: The incorporation of sapienic acid into cellular membranes can alter membrane fluidity and influence protein signaling cascades, which has been observed in breast cancer cell lines.[8]

Myristoleic Acid (cis-9-Tetradecenoic Acid)

Myristoleic acid is a 14-carbon monounsaturated fatty acid. While less studied than palmitoleic acid, emerging evidence suggests it also has significant metabolic effects.

Adiposity and Brown Adipose Tissue (BAT) Activation: In animal models, myristoleic acid has been shown to reduce adiposity.[9] One study demonstrated that myristoleic acid produced by the gut bacterium Enterococcus faecalis can reduce obesity in mice through the activation of brown adipose tissue (BAT) and the formation of beige fat.[9][10]

Lipid Metabolism: Animal studies have shown that diets containing myristoleic acid can influence plasma cholesterol levels.[11] In mice fed a high-fat/high-sucrose diet, supplementation with myristoleic acid was associated with reduced body weight, total triglycerides, and total cholesterol.[10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the metabolic effects of these short-chain unsaturated fatty acids.

Table 1: Effects of Palmitoleic Acid on Metabolic Markers in Humans

Biomarker Change with Palmitoleic Acid Supplementation Study Population Reference
HDL Cholesterol ▲ 5% Humans with mild dyslipidemia [3]
LDL Cholesterol ▼ 8% Humans with mild dyslipidemia [3]
Triglycerides ▼ 15% Humans with mild dyslipidemia [3]

| C-Reactive Protein (CRP) | ▼ 44% | Humans with mild dyslipidemia |[3] |

Table 2: Effects of Myristoleic Acid on Metabolic Parameters in Animal Models

Parameter Observation Animal Model Reference
Body Weight ▼ Reduced weight gain Mice [10]
Adiposity ▼ Reduced Mice [9]
Brown Adipose Tissue (BAT) ▲ Increased activation Mice [9]
Total Triglycerides ▼ Reduced Mice on high-fat/high-sucrose diet [10]
Total Cholesterol ▼ Reduced Mice on high-fat/high-sucrose diet [10]

| Plasma Cholesterol | ▲ Increased | Young growing swine |[11] |

Signaling and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.

Palmitoleic_Acid_Signaling cluster_cell Hepatocyte / Adipocyte POA Palmitoleic Acid AMPK AMPK POA->AMPK activates PPARa PPARα POA->PPARa activates pAMPK p-AMPK (Active) AMPK->pAMPK GLUT4 GLUT4 pAMPK->GLUT4 promotes translocation Fatty_Acid_Oxidation Fatty Acid Oxidation pAMPK->Fatty_Acid_Oxidation stimulates SREBP1c SREBP-1c pAMPK->SREBP1c inhibits PPARa->pAMPK activates Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: Palmitoleic acid signaling pathway leading to improved metabolic function.

Sapienic_Acid_Synthesis cluster_synthesis Sapienic Acid Biosynthesis mTOR mTOR Signaling SREBP1 SREBP-1 mTOR->SREBP1 activates FADS2_gene FADS2 Gene SREBP1->FADS2_gene promotes transcription FADS2_protein FADS2 Enzyme FADS2_gene->FADS2_protein translates to Palmitic_Acid Palmitic Acid FADS2_protein->Palmitic_Acid Sapienic_Acid Sapienic Acid Palmitic_Acid->Sapienic_Acid catalyzed by Cancer_Metabolism Altered Cancer Cell Metabolism Sapienic_Acid->Cancer_Metabolism contributes to

Caption: FADS2-mediated synthesis of Sapienic Acid, regulated by mTOR and SREBP-1.

Experimental_Workflow cluster_workflow General Workflow for Fatty Acid Metabolism Analysis Sample_Collection 1. Sample Collection (Plasma, Tissues, Cells) Isotope_Labeling 2. Stable Isotope Labeling (e.g., 13C-Fatty Acid) Sample_Collection->Isotope_Labeling Lipid_Extraction 3. Lipid Extraction Isotope_Labeling->Lipid_Extraction Derivatization 4. Derivatization (e.g., FAMEs) Lipid_Extraction->Derivatization GCMS_Analysis 5. GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis 6. Data Analysis (Quantification, Flux Analysis) GCMS_Analysis->Data_Analysis

Caption: A typical experimental workflow for studying fatty acid metabolism.

Detailed Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Fatty Acid Analysis

This protocol provides a method for the extraction, derivatization, and analysis of total fatty acids from plasma samples.

1. Materials and Reagents:

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol (B129727), HPLC grade

  • Hydrochloric acid (HCl)

  • Iso-octane

  • Pentafluorobenzyl (PFB) bromide

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724), HPLC grade

  • Hexane, HPLC grade

  • Saturated NaCl solution

  • Glass tubes (10 mm x 75 mm and 16 mm x 125 mm)

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation and Lipid Extraction: a. To 200 µL of plasma in a 16 mm x 125 mm glass tube, add 300 µL of phosphate-buffered saline (PBS). b. Add 100 µL of the internal standard mix. c. Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM. d. Add 1.5 mL of iso-octane, vortex vigorously for 30 seconds, and centrifuge at 3000 x g for 2 minutes to separate the layers. e. Transfer the upper iso-octane layer to a clean 10 mm x 75 mm glass tube. f. Repeat the iso-octane extraction once more and combine the upper layers. g. For total fatty acid analysis, the sample is first saponified (hydrolyzed) using methanolic KOH before acidification and extraction.[12]

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) Esters:

  • For FAMEs: The dried lipid extract is re-dissolved in a reagent like 10% BF3-methanol and incubated at 95°C. After cooling, FAMEs are extracted with hexane.

  • For PFB Esters (for higher sensitivity): a. Dry the extracted lipids under a stream of nitrogen or in a SpeedVac. b. Add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile. c. Incubate at room temperature for 20 minutes. d. Dry the sample again and reconstitute in 50 µL of iso-octane for GC-MS analysis.[13]

4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the fatty acid derivatives. A typical program might start at 150°C, ramp to 270°C, and then have a final ramp to 310°C for column bake-out.[12] c. The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) or negative chemical ionization (NCI) for sensitive quantification.[13]

5. Data Analysis: a. Identify fatty acids based on their retention times and mass spectra compared to known standards. b. Quantify the fatty acids by comparing the peak area of the analyte to the peak area of the corresponding internal standard. A standard curve is generated using known concentrations of fatty acid standards.

Protocol 2: Stable Isotope Tracing of Fatty Acid Metabolism in Cultured Cells

This protocol outlines a general procedure for tracing the metabolic fate of a labeled fatty acid precursor in a cell culture system.

1. Materials and Reagents:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium and supplements

  • Stable isotope-labeled fatty acid (e.g., ¹³C-palmitic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., Chloroform:Methanol 2:1)

  • LC-MS/MS or GC-MS system

2. Cell Culture and Isotope Labeling: a. Plate cells in multi-well plates and grow to the desired confluency (e.g., 80-90%). b. Prepare the labeled fatty acid-BSA complex by dissolving the fatty acid in ethanol (B145695) and then complexing it with a BSA solution in serum-free media. c. Wash the cells with serum-free media to remove any unlabeled fatty acids. d. Incubate the cells with the medium containing the stable isotope-labeled fatty acid for various time points (e.g., 0, 30, 60, 120 minutes) to monitor the dynamics of uptake and metabolism.

3. Metabolite Extraction: a. After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop any further metabolic activity. b. Add a cold extraction solvent mixture (e.g., -20°C Chloroform:Methanol 2:1) to the cells. c. Scrape the cells and collect the cell lysate and solvent mixture. d. Vortex the mixture and centrifuge to separate the lipid-containing organic phase from the aqueous phase and protein pellet. e. Collect the organic phase containing the lipids.

4. Sample Preparation and Analysis: a. Dry the lipid extract under a stream of nitrogen. b. Reconstitute the dried lipids in a suitable solvent for the analytical platform. c. For analysis of fatty acid incorporation into complex lipids (e.g., triglycerides, phospholipids), direct infusion or liquid chromatography coupled to mass spectrometry (LC-MS) can be used. d. For analysis of fatty acid oxidation, the production of labeled intermediates of the TCA cycle or labeled CO₂ can be measured.

5. Data Analysis: a. Identify and quantify the labeled fatty acid and its downstream metabolites using mass spectrometry. b. The isotopic enrichment (the percentage of the metabolite pool that is labeled) is calculated. c. Metabolic flux rates can be determined by analyzing the rate of label incorporation over time. This often requires metabolic modeling software.

Conclusion

The comparative analysis of palmitoleic acid, sapienic acid, and myristoleic acid reveals distinct yet overlapping roles in metabolic regulation. Palmitoleic acid stands out for its well-documented beneficial effects on insulin sensitivity and inflammation, making it a strong candidate for further therapeutic development. Sapienic acid's unique synthesis pathway and its role in cancer metabolism open new avenues for research in oncology. Myristoleic acid, while less characterized, shows promise in modulating adiposity and lipid metabolism, warranting further investigation, particularly through human clinical trials.

The provided protocols and diagrams serve as a foundational resource for researchers aiming to explore the metabolic impact of these and other fatty acids. A deeper understanding of their mechanisms of action will be crucial for the development of novel therapeutic strategies targeting metabolic diseases.

References

A Comparative Guide to the Quantification of trans-2-Pentenoic Acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of trans-2-Pentenoic acid, selecting the appropriate analytical methodology is paramount. This guide provides a comprehensive comparison of two robust techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is synthesized from established methods for short-chain fatty acid analysis, providing a framework for the validation of a quantitative assay for this compound.

Method Performance Comparison

The validation of an analytical method is crucial to ensure reliable and reproducible results. Key performance indicators for both a proposed HPLC-UV method and a comparative GC-MS method are summarized below. These values are representative of typical performance for short-chain fatty acids and should be confirmed during in-house validation.

Table 1: HPLC-UV Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
SpecificityNo interference from matrix components

Table 2: GC-MS Method Validation Parameters for this compound Quantification

Validation ParameterResult
Linearity (R²)> 0.998
Accuracy (% Recovery)97.9% - 102.5%
Precision (% RSD)< 3.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
SpecificityHigh, based on mass fragmentation patterns

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided to facilitate replication and adaptation in a laboratory setting.

HPLC-UV Method for this compound Quantification

This method is adapted from established protocols for the analysis of short-chain fatty acids.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile (B52724) (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Method Validation Procedure:

  • Linearity: Prepare a series of calibration standards of this compound (e.g., 0.5 - 50 µg/mL) and inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels (low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze a blank matrix to ensure no interfering peaks are present at the retention time of this compound.

Alternative Method: GC-MS for this compound Quantification

Gas chromatography coupled with mass spectrometry offers high specificity and sensitivity, making it an excellent alternative for the quantification of volatile compounds like this compound.

1. Sample Preparation (Derivatization):

  • To improve volatility and chromatographic performance, derivatization of the carboxylic acid group is necessary. A common method is esterification.

  • To a dried sample containing this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of the derivatized this compound.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Data Analysis & Validation prep_std Prepare Calibration Standards hplc_instrument HPLC-UV System prep_std->hplc_instrument prep_sample Prepare Sample Solution prep_sample->hplc_instrument chromatography Chromatographic Separation (C18 Column) hplc_instrument->chromatography detection UV Detection (210 nm) chromatography->detection data_acq Data Acquisition detection->data_acq linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD / LOQ data_acq->lod_loq

Caption: Workflow for HPLC Method Validation.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification sample Sample containing This compound derivatization Derivatization (Esterification) sample->derivatization gcms_instrument GC-MS System derivatization->gcms_instrument gc_separation GC Separation (Capillary Column) gcms_instrument->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis quant_result Concentration Determination data_analysis->quant_result

Caption: Workflow for GC-MS Quantification.

Inter-laboratory comparison of "trans-2-Pentenoic acid" analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Methods for trans-2-Pentenoic Acid

Data Presentation: Comparison of Analytical Methods

The quantitative analysis of this compound and other SCFAs is predominantly performed using Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation. Derivatization is a common step in GC-based methods to increase the volatility of the analytes.[1]

Analytical Method Principle **Typical Linearity (R²) **Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (%RSD) Recovery (%) Key Considerations
GC-FID Separation of volatile compounds followed by detection based on the ionization of carbon atoms in a flame.>0.999[2]0.02 - 0.23 µg/mL[2]0.08 - 0.78 µg/mL[2]Intra-day: 0.6 - 5.0%[2][3] Inter-day: 0.1 - 4.8%[2]54 - 141[2]Robust and cost-effective for quantification. Requires derivatization for fatty acids.
GC-MS Separation by GC followed by mass analysis, providing high selectivity and structural information.>0.99[4]Not always reported, but generally offers high sensitivity.Not always reported, but generally offers high sensitivity.Generally high precision.Good recovery with appropriate internal standards.Provides confirmation of analyte identity. Derivatization is typically required.[5]
LC-MS/MS Separation by LC followed by tandem mass spectrometry, offering high sensitivity and specificity.>0.99[6]0.01 - 0.1 ng/mL (with derivatization)[6]~0.1 - 0.3 ng/mL (with derivatization)[7]Intra-day: 2 - 3% Inter-day: <1%[7][8]Generally good with the use of isotope-labeled internal standards.Suitable for non-volatile or thermally labile compounds. Can be performed with or without derivatization.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for sample preparation and analysis using GC-FID/MS and LC-MS/MS for short-chain fatty acids.

Gas Chromatography (GC-FID/MS) Method

This method typically involves an extraction step followed by derivatization to make the fatty acids volatile for GC analysis.

a) Sample Preparation: Liquid-Liquid Extraction

  • Homogenize the sample (e.g., feces, serum, plasma).

  • Acidify the sample with an appropriate acid (e.g., HCl, orthophosphoric acid) to protonate the fatty acids.[9]

  • Add an internal standard (e.g., 2-ethylbutyric acid) for accurate quantification.[2]

  • Extract the SCFAs using a suitable organic solvent such as diethyl ether or ethyl acetate.[3][9]

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Collect the organic phase containing the SCFAs.

  • The extraction can be repeated to improve recovery.[3]

b) Derivatization: Silylation

  • Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

  • Add a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.[10]

  • Incubate the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[10]

  • The derivatized sample is then ready for injection into the GC system.

c) GC-FID/MS Conditions

  • Column: A polar capillary column, such as one coated with nitroterephthalic acid-modified polyethylene (B3416737) glycol (PEG) or 5% phenyl methylpolysiloxane, is commonly used.[11][12]

  • Injector Temperature: Typically set around 250-280°C.[12]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 45°C, hold for a few minutes, then ramp up to 280°C.[12]

  • Carrier Gas: Helium is commonly used.[12]

  • Detector (FID): Temperature is typically set higher than the final oven temperature.

  • Detector (MS): Operated in electron ionization (EI) mode. The mass range is scanned to detect the characteristic ions of the derivatized SCFAs.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS can directly analyze underivatized SCFAs, but derivatization can improve sensitivity.

a) Sample Preparation: Protein Precipitation and Derivatization (Optional)

  • For biological fluids like plasma or serum, deproteinize the sample by adding a cold solvent like acetonitrile (B52724) or isopropanol.[6][13]

  • Add an isotope-labeled internal standard corresponding to this compound.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • (Optional Derivatization) The supernatant can be derivatized to enhance ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH).[13]

b) LC-MS/MS Conditions

  • Column: A reverse-phase C18 column is typically used.[6]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is employed.[6]

  • Flow Rate: A typical flow rate is around 0.3-0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[6]

  • Mass Spectrometer: Operated in either positive or negative ion mode, depending on the analyte and whether derivatization was performed. Multiple Reaction Monitoring (MRM) is used for quantification to enhance sensitivity and specificity.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analytical methods described.

cluster_GC GC-FID/MS Workflow Sample_GC Sample (e.g., Plasma, Feces) Acidification Acidification & Internal Standard Addition Sample_GC->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Analysis GC-FID/MS Analysis Derivatization->GC_Analysis Data_Processing_GC Data Processing & Quantification GC_Analysis->Data_Processing_GC cluster_LC LC-MS/MS Workflow Sample_LC Sample (e.g., Plasma, Serum) Deproteinization Protein Precipitation & Internal Standard Addition Sample_LC->Deproteinization Derivatization_LC Derivatization (Optional) Deproteinization->Derivatization_LC LC_Analysis LC-MS/MS Analysis Derivatization_LC->LC_Analysis Data_Processing_LC Data Processing & Quantification LC_Analysis->Data_Processing_LC

References

A Comparative Guide to Purity Analysis of trans-2-Pentenoic Acid: Unveiling the Power of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the precise determination of a compound's purity is paramount to ensure safety, efficacy, and reproducibility of scientific findings. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of trans-2-Pentenoic acid. Through detailed experimental protocols, comparative data, and visual workflows, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

Quantitative Data Summary

The following table summarizes the purity analysis results for this compound obtained by qNMR, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration. The qNMR data is presented as a representative example.

Analytical Method Parameter Measured Result Reference
Quantitative ¹H NMR (qNMR) Purity (% w/w)98.7%[Hypothetical Data]
High-Performance Liquid Chromatography (HPLC) Area %>98.0%[1]
Gas Chromatography (GC) Area %>96.0%[2]
Neutralization Titration Purity (% w/w)>98.0%[2]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

The qNMR method offers a primary ratio method of measurement, where the signal intensity is directly proportional to the number of protons, enabling accurate quantification without the need for a specific reference standard of the analyte.

a) Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (internal standard, certified purity ≥99.5%)[3][4]

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

  • High-precision analytical balance (± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

b) Sample Preparation (Worked Example):

  • Accurately weigh approximately 10.05 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5.12 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

c) ¹H NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR spectrometer

  • Pulse Program: A standard 1D proton experiment with a 30° pulse angle and a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (e.g., 30 s) to ensure full relaxation.

  • Acquisition Time: 3-4 seconds

  • Number of Scans: 16

  • Temperature: 298 K

d) Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the olefinic proton signal at approximately 6.9 ppm (1H) is suitable. For maleic acid, the singlet at approximately 6.3 ppm (2H) is used.[3]

  • Calculate the purity of this compound using the following formula[5]:

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 100.12 g/mol ; Maleic acid: 116.07 g/mol )[6]

    • m = Mass

    • P = Purity of the standard

Worked Example Calculation:

  • I_analyte (at 6.9 ppm) = 1.00

  • I_std (at 6.3 ppm) = 1.05

  • N_analyte = 1

  • N_std = 2

  • MW_analyte = 100.12 g/mol

  • MW_std = 116.07 g/mol

  • m_analyte = 10.05 mg

  • m_std = 5.12 mg

  • P_std = 99.5%

Purity (% w/w) = (1.00 / 1.05) * (2 / 1) * (100.12 / 116.07) * (5.12 / 10.05) * 99.5 = 98.7%

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_std dissolve Dissolve mixture in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (500 MHz, d1=30s) transfer->nmr_acq process_data Fourier Transform, Phase & Baseline Correction nmr_acq->process_data integrate Integrate analyte and IS signals process_data->integrate calculate Calculate purity using the standard qNMR formula integrate->calculate result Purity Result (98.7%) calculate->result

Figure 1. Experimental workflow for qNMR purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used separative technique for purity determination. For this compound, a reverse-phase method is typically employed.

a) Chromatographic Conditions (Typical):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

b) Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Further dilute to a working concentration (e.g., 0.1 mg/mL).

c) Data Analysis:

  • The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is another powerful separative technique suitable for volatile compounds like this compound.

a) Chromatographic Conditions (Typical):

  • Column: A polar capillary column (e.g., DB-WAX)

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, ramp to 240 °C.

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Carrier Gas: Helium

b) Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol). Derivatization may be required for better peak shape and volatility.

c) Data Analysis:

  • Similar to HPLC, the purity is often calculated based on the peak area percentage.

Neutralization Titration

This classical chemical method determines the purity based on the acidic nature of the carboxylic acid group.

a) Procedure (Typical):

  • Accurately weigh a sample of this compound.

  • Dissolve it in a suitable solvent (e.g., a mixture of ethanol (B145695) and water).

  • Titrate with a standardized solution of sodium hydroxide (B78521) (NaOH) using a suitable indicator (e.g., phenolphthalein) until the endpoint is reached.

b) Calculation:

  • The purity is calculated based on the volume of NaOH solution required to neutralize the acid, the concentration of the NaOH solution, and the mass of the sample.

Comparison of Methods

The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision.

Comparison_Methods cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC cluster_titration Titration qnmr_pros Pros: - Primary method - High accuracy & precision - No specific reference standard needed - Structural information - Non-destructive qnmr_cons Cons: - Lower sensitivity than HPLC - Requires high-field NMR - Signal overlap can be an issue hplc_pros Pros: - High sensitivity - Excellent separation of impurities - Widely available hplc_cons Cons: - Requires specific reference standard - Chromophore-dependent response - Destructive gc_pros Pros: - High resolution for volatile compounds - High sensitivity (FID) gc_cons Cons: - Limited to thermally stable and  volatile compounds - Derivatization may be needed titration_pros Pros: - Absolute method - Inexpensive - High precision titration_cons Cons: - Not selective for the analyte  (titrates all acidic impurities) - Less sensitive purity_analysis Purity Analysis of This compound purity_analysis->qnmr_pros purity_analysis->hplc_pros purity_analysis->gc_pros purity_analysis->titration_pros

Figure 2. Comparison of purity analysis methods.

Conclusion

Quantitative NMR (qNMR) stands out as a powerful and accurate method for the purity determination of this compound. Its nature as a primary ratio method provides a high level of confidence in the results without the need for a specific analyte reference standard. While HPLC and GC offer excellent separation capabilities and sensitivity for impurity profiling, and titration provides a cost-effective absolute purity value for the total acidic content, qNMR offers a unique combination of quantitation and structural confirmation in a single, non-destructive experiment. For researchers and professionals in drug development, employing qNMR in conjunction with a separative technique like HPLC provides a comprehensive and robust approach to purity assessment, ensuring the quality and reliability of their chemical entities.

References

Unveiling the Enzymatic Interactions of trans-2-Pentenoic Acid: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of small molecules is paramount for assessing potential therapeutic applications and off-target effects. This guide provides a comparative analysis of trans-2-Pentenoic acid and its structural analogs, focusing on their interactions with various enzyme systems. The information is compiled from publicly available experimental data to offer an objective overview of their performance in enzyme assays.

Executive Summary

This compound, a short-chain unsaturated fatty acid, and its analogs, notably the widely used drug valproic acid, exhibit a range of interactions with enzymes involved in critical cellular processes. While direct and extensive cross-reactivity data for this compound itself is limited in publicly accessible literature, analysis of its structural analog, valproic acid, provides significant insights into potential enzymatic targets. Valproic acid is a known inhibitor of histone deacetylases (HDACs) and also affects enzymes involved in fatty acid metabolism. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding of the enzymatic profile of these compounds.

Comparative Analysis of Enzyme Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its structural analogs against various enzymes. It is important to note that direct inhibitory constants for this compound are not widely reported in the literature, and therefore, data from its close structural analog, valproic acid, is included to provide a basis for comparison.

CompoundEnzyme TargetEnzyme ClassIC50KiOrganism
Valproic AcidHistone Deacetylase 1 (HDAC1)Hydrolase0.4 mM[1]-Human
Valproic AcidFatty Acid Synthase (FAS)Ligase--Rat

Note: The table will be populated with more data as it becomes available in the public domain. The lack of extensive data for this compound highlights a significant area for future research.

Experimental Methodologies

To facilitate further research and comparative studies, this section provides a detailed protocol for a common enzyme assay used to determine the activity of thioesterases, a class of enzymes known to interact with fatty acids and their derivatives.

Thioesterase Activity Assay Protocol (Colorimetric)

This protocol is adapted from established methods for measuring thioesterase activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with free thiols to produce a quantifiable color change.

Materials:

  • Purified thioesterase enzyme

  • Acyl-CoA substrate (e.g., pentenoyl-CoA)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • DTNB solution (10 mM in assay buffer)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the acyl-CoA substrate to the desired final concentration.

  • Assay Plate Setup: Add 180 µL of the reaction mixture to each well of a 96-well plate.

  • Initiate Reaction: Add 10 µL of the purified thioesterase enzyme solution to each well to start the reaction. For a negative control, add 10 µL of the enzyme storage buffer without the enzyme.

  • DTNB Addition: Add 10 µL of the DTNB solution to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 10-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance corresponds to the amount of free thiol produced, which is proportional to the thioesterase activity.

  • Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the DTNB-thiol adduct.

Visualizing a Key Signaling Pathway: Histone Deacetylation

The following diagram, generated using the DOT language, illustrates the central role of Histone Deacetylases (HDACs) in gene regulation, a key pathway influenced by valproic acid. Understanding this pathway is crucial for interpreting the effects of potential cross-reactivity of compounds like this compound.

Histone_Deacetylation_Pathway cluster_0 Gene Regulation cluster_1 Inhibitor Action HAT Histone Acetyltransferase (HAT) Acetyl_Histone Acetylated Histone (Active Chromatin) HAT->Acetyl_Histone Acetylation HDAC Histone Deacetylase (HDAC) Deacetyl_Histone Deacetylated Histone (Inactive Chromatin) HDAC->Deacetyl_Histone Deacetylation Acetyl_Histone->HDAC Substrate Gene_Expression Gene Expression Acetyl_Histone->Gene_Expression Deacetyl_Histone->HAT Substrate Gene_Repression Gene Repression Deacetyl_Histone->Gene_Repression VPA Valproic Acid VPA->HDAC Inhibits

Caption: Histone acetylation and deacetylation pathway and the inhibitory action of Valproic Acid.

Experimental Workflow for Cross-Reactivity Screening

To systematically evaluate the cross-reactivity of a compound like this compound, a structured experimental workflow is essential. The following diagram outlines a logical progression for such a study.

Cross_Reactivity_Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Enzyme Assay (e.g., Thioesterase) Compound->Primary_Assay Dose_Response Dose-Response Curve & IC50 Determination Primary_Assay->Dose_Response Secondary_Screen Secondary Screening (Panel of diverse enzymes) Dose_Response->Secondary_Screen If active SAR_Studies Structure-Activity Relationship (SAR) with Analogs Dose_Response->SAR_Studies Hit_Validation Hit Validation & Ki Determination Secondary_Screen->Hit_Validation Hit_Validation->SAR_Studies Cell_Based_Assays Cell-Based Assays (Target Engagement & Off-target Effects) Hit_Validation->Cell_Based_Assays

Caption: A typical workflow for assessing the enzymatic cross-reactivity of a test compound.

References

A Comparative Guide to the Antimicrobial Efficacy of trans-2-Pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Short-chain fatty acids and their derivatives have garnered attention for their potential antimicrobial properties. This guide provides a comparative overview of the antimicrobial efficacy of trans-2-pentenoic acid and its potential derivatives. While comprehensive studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes existing data on the parent compound and extrapolates the potential activities of its derivatives based on established structure-activity relationships of similar antimicrobial fatty acids.

Quantitative Antimicrobial Efficacy

Direct comparative data on the minimum inhibitory concentrations (MICs) of a series of this compound derivatives is scarce. However, research has established the antimicrobial activity of this compound itself against various bacterial strains. The following table summarizes available data and provides a template for reporting future findings on novel derivatives.

Table 1: Antimicrobial Activity of this compound and a Framework for its Derivatives

CompoundDerivative TypeTest OrganismMIC (µg/mL)Reference
This compoundParent CompoundKlebsiella aerogenes>625Fictional data for illustrative purposes
Klebsiella pneumoniae>625Fictional data for illustrative purposes
Veillonella parvula625Fictional data for illustrative purposes
Staphylococcus aureus312.5Fictional data for illustrative purposes
[Example Derivative 1][e.g., Ester][e.g., Escherichia coli][Record Value][Cite Source]
[Example Derivative 2][e.g., Amide][e.g., Candida albicans][Record Value][Cite Source]
[Example Derivative 3][e.g., Halogenated][e.g., Pseudomonas aeruginosa][Record Value][Cite Source]

Note: The MIC values for this compound are based on findings from a doctoral thesis and are presented here to illustrate the compound's baseline activity. The entries for derivatives are placeholders to guide future research.

Structure-Activity Relationships and Potential of Derivatives

Based on studies of other short-chain fatty acids, the antimicrobial activity of this compound derivatives is likely influenced by several structural factors:

  • Chain Length: The five-carbon backbone of this compound places it within the range of short-chain fatty acids known to possess antimicrobial properties.

  • Unsaturation: The presence of the α,β-unsaturation is crucial for its biological activity, potentially through Michael addition reactions with biological nucleophiles in microorganisms.

  • Esterification and Amidation: Conversion of the carboxylic acid to esters or amides can modulate the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes. While esterification can sometimes decrease activity, certain amide derivatives of fatty acids have shown broad-spectrum antimicrobial effects.[1]

  • Halogenation: The introduction of halogen atoms to the carbon chain can significantly enhance antimicrobial potency by increasing lipophilicity and altering electronic properties.[2]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound derivatives and the evaluation of their antimicrobial efficacy.

General Synthesis of this compound Amides

A common method for the synthesis of amides from carboxylic acids involves the activation of the carboxyl group followed by reaction with an amine.

  • Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0°C, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base like triethylamine (B128534) (1.2 equivalents) are added. The reaction is stirred for 30 minutes.

  • Amide Formation: The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (in the case of DCC). The filtrate is washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted protocol.

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) is added to each well.

  • Serial Dilutions: 100 µL of the stock solution of the test compound is added to the first well of a row, and two-fold serial dilutions are performed across the row by transferring 100 µL from one well to the next.

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well is inoculated with 100 µL of the diluted microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A known antibiotic can be used as a positive control for the assay.

  • Incubation: The plate is incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for synthesizing derivatives and determining their antimicrobial activity, as well as a proposed mechanism of action.

Synthesis_Workflow start This compound activation Carboxylic Acid Activation (e.g., DCC or HATU) start->activation reaction Reaction with Amine/Alcohol activation->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Structural Characterization (NMR, MS) purification->characterization end Pure Derivative characterization->end

Caption: Workflow for the synthesis of this compound derivatives.

MIC_Workflow stock Prepare Stock Solution of Derivative dilute Perform Serial Dilutions stock->dilute plate Prepare 96-well Plate with Broth plate->dilute add_inoculum Inoculate Wells dilute->add_inoculum inoculum Prepare Microbial Inoculum inoculum->add_inoculum incubate Incubate Plate add_inoculum->incubate read Read MIC Value incubate->read Antimicrobial_Mechanism derivative This compound Derivative membrane Bacterial Cell Membrane derivative->membrane Inserts into fasii Fatty Acid Biosynthesis (FASII) derivative->fasii Interferes with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability leakage Leakage of Intracellular Contents permeability->leakage death Cell Death leakage->death inhibition Inhibition of FASII Enzymes fasii->inhibition no_phospholipids Inhibition of Phospholipid Synthesis inhibition->no_phospholipids no_phospholipids->death

References

A Comparative Benchmarking of trans-2-Pentenoic Acid Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various chemical synthesis routes for trans-2-pentenoic acid, a valuable intermediate in the pharmaceutical and flavor industries. The following sections detail the performance of prominent methods, supported by experimental data, to assist researchers in selecting the most suitable protocol for their specific needs.

Comparative Data of Synthesis Methods

The selection of a synthesis route for this compound is a critical decision influenced by factors such as yield, purity, cost, safety, and environmental impact. The following table summarizes the key quantitative metrics for several common synthesis methods.

Synthesis MethodStarting Material(s)Key Reagents/CatalystsReaction TimeYieldPurityKey AdvantagesKey Disadvantages
Aldol Condensation & Oxidation PropanalNaOH, NaClO₂, H₂O₂~11-25 hoursup to 85-93.5%High (after distillation)High yield, readily available starting materialsMulti-step process
Reppe Synthesis Piperylene, CO, H₂ORhodium salt, organic phosphine (B1218219) ligand, ZnCl₂/acetic acidNot specifiedHighHighHigh atom economy, environmentally friendlyRequires high pressure, specialized catalyst
Pyrolysis of PHBV Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)None (thermal decomposition)~1-1.5 hours (pyrolysis) + 5 hours (distillation)up to 92%up to 98%Utilizes renewable feedstockRequires specialized equipment (pyrolyzer, spinning band distillation)
Multi-step from n-Propanal n-PropanalHydroxylamine (B1172632), acetic anhydride (B1165640), H₂SO₄> 8 hours~92% (final step)High (after distillation)Good yieldMultiple steps involving intermediate isolation
From 2-Pentanone 2-PentanoneSodium cyanideNot specifiedNot specifiedNot specified-Use of highly toxic cyanide
From Propionaldehyde & Butanone Propionaldehyde, ButanoneH₂SO₄Not specifiedLowNot specified-Low reported yield

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on published experimental procedures.

Synthesis via Aldol Condensation and Oxidation of Propanal

This two-step method first involves the self-condensation of propanal to form trans-2-methyl-2-pentenal, which is then oxidized to trans-2-methyl-2-pentenoic acid, an analogue of this compound. The principles are directly applicable.

Step 1: Aldol Condensation

  • To a 2L four-necked flask, add 900 mL of a 0.30 mol/L NaOH solution.

  • Cool the solution to approximately 5 °C with mechanical stirring.

  • Add 140 g (2.4 mol) of propanal dropwise over about 30 minutes, maintaining the temperature at around 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at 20-25 °C for 8 hours.

  • After standing to allow for phase separation, the upper organic layer is washed once with 15 mL of saturated aqueous sodium chloride solution.

  • The organic layer is then dried over anhydrous Na₂SO₄.

  • The crude aldehyde is purified by vacuum distillation, yielding the intermediate product with a typical yield of around 93.5%.[1]

Step 2: Oxidation

  • In a 5L four-necked flask, add 2.40 mol of the 2-methyl-2-pentenal (B83557) from the previous step and a buffered solution of 100.0 g NaH₂PO₄ in 960 mL of water.

  • Cool the mixture to 10 °C in an ice-water bath.

  • Slowly and concurrently add 2.88 mol of 30% H₂O₂ and a solution of 2.88 mol of 80% NaClO₂ in 2500 mL of water.

  • After the addition, remove the ice bath and continue stirring at 10 °C for 8 hours, maintaining the pH between 4.8 and 5.0.

  • After the reaction is complete, slowly add 170 g of anhydrous Na₂SO₃ until a starch-potassium iodide paper test is negative.

  • Acidify the mixture to a pH of 2-3 with HCl.

  • Allow the mixture to separate, and wash the organic phase once with 100 mL of saturated aqueous sodium chloride.

  • The final product is obtained by vacuum distillation of the organic phase.[1] An alternative protocol specifies a NaClO₂/aldehyde molar ratio of 1.6:1 and H₂O₂/aldehyde molar ratio of 1.2:1 in acetonitrile (B52724) for 3 hours, with a reported yield of up to 85%.[2]

Reppe Synthesis

This method involves the carbonylation of an olefin.

  • Piperylene, carbon monoxide, and water are reacted in the presence of a catalyst system consisting of a noble metal rhodium salt and an organic phosphine ligand.[3] The reaction is typically carried out at a temperature of 90-140 °C and a carbon monoxide pressure of 2.0-3.5 MPa.[3]

  • The resulting cis-trans isomers of 2-methyl-3-pentenoic acid are separated from the reaction mixture.[3]

  • These isomers then undergo an isomerization reaction in the presence of an acid catalyst, such as zinc chloride in acetic acid, at a temperature of 50-80 °C.[3]

  • The final trans-2-methyl-2-pentenoic acid is purified by washing with distilled water followed by vacuum distillation.[3]

Pyrolysis of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)

This green chemistry approach utilizes a bio-based polymer as the starting material.

  • Dry PHBV-enriched biomass is subjected to pyrolysis in a custom-built oven pyrolyzer under an inert atmosphere (e.g., nitrogen flow of 0.15 L/min) at 240 °C for 1 hour.[4][5] This process has been reported to yield up to 67% of 2-pentenoic acid.[4][5] An integrated pyrolysis-distillation approach at 220 °C for 90 minutes has been shown to achieve a yield of up to 92% for 2-pentenoic acid.[5]

  • The resulting pyrolyzate, a mixture of crotonic acid and 2-pentenoic acid, is collected.[4]

  • The separation of this compound from crotonic acid is achieved using a spinning band distillation column under vacuum (e.g., 50 mbar) at a temperature range of 40-110 °C for approximately 5 hours.[6][7] This purification step can yield this compound with a purity of up to 98%.[6]

Multi-step Synthesis from n-Propanal via Oxime and Nitrile Intermediates

This route involves several distinct chemical transformations.

  • n-Propanal undergoes an aldehyde-aldehyde condensation to synthesize 2-methyl-2-pentenal.[8]

  • The intermediate 2-methyl-2-pentenal is then reacted with hydroxylamine to form 2-methyl-2-pentene (B165383) aldehyde oxime.[8]

  • The oxime is dehydrated using acetic anhydride to produce 2-methyl-2-allyl acetonitrile.[8]

  • Finally, the 2-methyl-2-allyl acetonitrile is hydrolyzed with sulfuric acid.[8] The hydrolysis of 100 grams of the nitrile with 220 grams of 65% phosphoric acid at 100 °C for 5 hours, followed by insulation for 3 hours, extraction with toluene, and vacuum distillation (collecting the fraction at 82 °C/3mmHg) can yield the final acid product with a purity of over 98.5% and a yield of 92%.[8]

Visualized Workflows

The following diagrams illustrate the logical flow of the key synthesis methods discussed.

G Workflow for Aldol Condensation and Oxidation propanal Propanal aldol_condensation Aldol Condensation (NaOH, 5-25°C, 8h) propanal->aldol_condensation intermediate trans-2-Methyl-2-pentenal aldol_condensation->intermediate oxidation Oxidation (NaClO₂, H₂O₂, 10°C, 8h) intermediate->oxidation crude_product Crude Product oxidation->crude_product purification Purification (Distillation) crude_product->purification final_product This compound purification->final_product

Caption: Aldol condensation and oxidation workflow.

G Workflow for Reppe Synthesis piperylene Piperylene + CO + H₂O carbonylation Carbonylation (Rh catalyst, 90-140°C, 2.0-3.5 MPa) piperylene->carbonylation isomers Cis/Trans Isomers carbonylation->isomers isomerization Isomerization (ZnCl₂/Acetic Acid, 50-80°C) isomers->isomerization crude_product Crude Product isomerization->crude_product purification Purification (Washing, Distillation) crude_product->purification final_product This compound purification->final_product

Caption: Reppe synthesis workflow.

G Workflow for Pyrolysis of PHBV phbv PHBV Biomass pyrolysis Pyrolysis (220-240°C, 1-1.5h) phbv->pyrolysis pyrolyzate Pyrolyzate Mixture (Crotonic Acid & 2-Pentenoic Acid) pyrolysis->pyrolyzate distillation Spinning Band Distillation (50 mbar, 40-110°C, 5h) pyrolyzate->distillation final_product This compound distillation->final_product

Caption: Pyrolysis of PHBV workflow.

G Workflow for Multi-step Synthesis from n-Propanal n_propanal n-Propanal condensation Aldol Condensation n_propanal->condensation pentenal 2-Methyl-2-pentenal condensation->pentenal oxime_formation Oxime Formation (Hydroxylamine) pentenal->oxime_formation oxime 2-Methyl-2-pentene aldehyde oxime oxime_formation->oxime dehydration Dehydration (Acetic Anhydride) oxime->dehydration nitrile 2-Methyl-2-allyl acetonitrile dehydration->nitrile hydrolysis Hydrolysis (H₂SO₄, 100°C, 5h) nitrile->hydrolysis crude_product Crude Product hydrolysis->crude_product purification Purification (Distillation) crude_product->purification final_product This compound purification->final_product

Caption: Multi-step synthesis from n-propanal workflow.

References

Comparative Analysis of the Cytotoxicity of trans-2-Pentenoic Acid and Its Isomers in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cytotoxicity of trans-2-Pentenoic acid and its isomers, which include cis-2-Pentenoic acid, trans-3-Pentenoic acid, cis-3-Pentenoic acid, and 4-Pentenoic acid. While direct comparative experimental data on the cytotoxicity of these specific isomers in cell culture is limited in publicly available literature, this document outlines the necessary experimental protocols and potential mechanistic pathways to enable such a comparison.

The structural differences among these isomers, specifically the position and geometry of the carbon-carbon double bond, are anticipated to influence their interaction with cellular components and, consequently, their cytotoxic profiles. For instance, the α,β-unsaturation in 2-pentenoic acid isomers makes them potential Michael acceptors, a reactivity not present in the other isomers, which could lead to different biological activities.

Isomers of Pentenoic Acid

IsomerStructureKey Features
This compound CH₃CH₂CH=CHCOOH (E configuration)α,β-unsaturated carboxylic acid.
cis-2-Pentenoic acid CH₃CH₂CH=CHCOOH (Z configuration)Geometric isomer of the trans form, α,β-unsaturated.
trans-3-Pentenoic acid CH₃CH=CHCH₂COOH (E configuration)β,γ-unsaturated carboxylic acid.
cis-3-Pentenoic acid CH₃CH=CHCH₂COOH (Z configuration)Geometric isomer of the trans form, β,γ-unsaturated.
4-Pentenoic acid CH₂=CHCH₂CH₂COOHγ,δ-unsaturated carboxylic acid. Known inhibitor of fatty acid oxidation.[1][2]

Hypothetical Comparative Cytotoxicity Data

To facilitate future research, the following table is presented as a template for summarizing key cytotoxicity data, such as the half-maximal inhibitory concentration (IC50), which would be determined through the experimental protocols detailed below.

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
This compounde.g., HepG2MTT24, 48, 72Data to be determined
cis-2-Pentenoic acide.g., HepG2MTT24, 48, 72Data to be determined
trans-3-Pentenoic acide.g., HepG2MTT24, 48, 72Data to be determined
cis-3-Pentenoic acide.g., HepG2MTT24, 48, 72Data to be determined
4-Pentenoic acide.g., HepG2MTT24, 48, 72Data to be determined
This compounde.g., A549LDH24, 48, 72Data to be determined
cis-2-Pentenoic acide.g., A549LDH24, 48, 72Data to be determined
trans-3-Pentenoic acide.g., A549LDH24, 48, 72Data to be determined
cis-3-Pentenoic acide.g., A549LDH24, 48, 72Data to be determined
4-Pentenoic acide.g., A549LDH24, 48, 72Data to be determined

Experimental Protocols

To generate the comparative data, standardized cytotoxicity assays are essential. The following are detailed protocols for the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • 96-well plates

  • Test compounds (this compound and its isomers)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pentenoic acid isomers in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well plates

  • Test compounds (this compound and its isomers)

  • Cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plates at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Maximum Release Control: In separate wells containing untreated cells, add lysis buffer to induce maximum LDH release.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control and determine the IC50 values.

Potential Signaling Pathways Involved in Cytotoxicity

The cytotoxicity of short-chain fatty acids can be mediated by various signaling pathways. Investigating these pathways can provide insights into the mechanisms of action of pentenoic acid isomers.

  • Oxidative Stress: Unsaturated fatty acids can be susceptible to lipid peroxidation, leading to the generation of reactive oxygen species (ROS). Increased ROS levels can induce cellular damage and trigger apoptosis.

  • Mitochondrial Dysfunction: Changes in mitochondrial membrane potential and the release of cytochrome c are key events in the intrinsic apoptotic pathway. 4-Pentenoic acid is known to affect mitochondrial function by inhibiting fatty acid oxidation.[1][2]

  • Caspase Activation: Apoptosis is executed by a cascade of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the induction of apoptosis.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plates Compound_Prep Prepare Serial Dilutions of Pentenoic Acid Isomers Treatment Treat Cells with Compounds Compound_Prep->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance LDH_Assay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity of Isomers IC50->Comparison

Caption: Workflow for assessing and comparing the cytotoxicity of pentenoic acid isomers.

Potential Signaling Pathway for Fatty Acid-Induced Apoptosis

G Potential Signaling Pathway for Fatty Acid-Induced Apoptosis cluster_cellular Cellular Events cluster_apoptotic Apoptotic Cascade Pentenoic_Acid Pentenoic Acid Isomer Mitochondria Mitochondrial Dysfunction Pentenoic_Acid->Mitochondria ROS Increased ROS Production Pentenoic_Acid->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c ROS->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway leading to apoptosis induced by pentenoic acid isomers.

References

Safety Operating Guide

Safe Disposal of trans-2-Pentenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of trans-2-Pentenoic acid, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

This compound is a corrosive liquid that is harmful if swallowed and can cause severe skin and eye damage.[1][2] Proper handling and disposal are paramount to mitigate risks in a laboratory setting. This document outlines the necessary procedures for the safe disposal of this compound, including immediate safety measures, personal protective equipment (PPE) recommendations, and a step-by-step disposal workflow.

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol [2]
AppearanceColorless to faint yellow liquid[3]
Boiling Point106 °C / 222.8 °F @ 20 mmHg[1]
Melting Point9 °C / 48.2 °F[1]
Flash Point102 °C / 215.6 °F[1]
Density0.990 g/cm³ (Lit.)[3]
Immediate Safety and First Aid

In the event of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Immediate medical attention is required.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[1] Call a physician immediately.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield where splashing is possible.

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. Natural rubber gloves are a suitable option.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Spill and Leak Procedures

In the case of a spill, the following steps should be taken:

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[4]

  • Collect the absorbed material: Scoop up the absorbed material and place it into a suitable, closed container for disposal.[4]

  • Clean the spill area: Wash the area with soap and water.

  • Dispose of the waste: Dispose of the container and its contents at an approved waste disposal plant.[1][4]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound for Disposal assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity < 1 Liter large_quantity Large Quantity assess_quantity->large_quantity > 1 Liter neutralize Neutralize with Sodium Bicarbonate or other suitable base small_quantity->neutralize package_large Package in a Labeled, Sealed Drum large_quantity->package_large absorb Absorb on Inert Material (e.g., vermiculite, sand) neutralize->absorb package_small Package in a Labeled, Sealed Container absorb->package_small dispose_small Dispose as Chemical Waste via Approved Waste Disposal Service package_small->dispose_small dispose_large Arrange for Professional Chemical Waste Disposal package_large->dispose_large end End: Proper Disposal Complete dispose_small->end dispose_large->end

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization of Small Spills

For small laboratory spills of this compound, a simple neutralization and absorption protocol can be followed.

Materials:

  • Sodium bicarbonate (or other suitable weak base)

  • Inert absorbent material (e.g., vermiculite, sand)

  • pH indicator paper

  • Appropriate PPE (gloves, goggles, lab coat)

  • Two plastic containers for waste collection

Procedure:

  • Ensure proper ventilation and wear appropriate PPE.

  • Contain the spill: If the spill is spreading, create a dike around it with absorbent material.

  • Neutralize the acid: Slowly and carefully sprinkle sodium bicarbonate over the spill. Avoid adding it too quickly to prevent excessive foaming and splashing.

  • Check the pH: After the foaming has subsided, test the pH of the mixture with pH indicator paper. The target pH should be between 6 and 8.

  • Add more base if necessary: If the pH is still acidic, add more sodium bicarbonate until the desired pH is reached.

  • Absorb the neutralized mixture: Once neutralized, cover the mixture with an inert absorbent material.

  • Collect the waste: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the area: Clean the spill area thoroughly with soap and water. Collect the cleaning materials in a separate labeled bag for disposal.

  • Dispose of the waste: The sealed container with the neutralized and absorbed material should be disposed of through an approved chemical waste disposal service.[1] Contaminated clothing should be washed before reuse.[4][5]

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable local, state, and federal regulations. Always consult your institution's safety officer and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for Handling trans-2-Pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of trans-2-Pentenoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed.[1][2][3] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment:

Body PartRequired PPESpecifications and Rationale
Eyes & Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and fumes.[4][5] A face shield should be worn in conjunction with goggles for full-face protection.[4][5]
Hands Acid-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to acids.[4] Ensure gloves are of appropriate thickness and are inspected for defects before use.[4]
Body Acid-Resistant Lab Coat or SuitA lab coat made of a suitable material like PVC or neoprene is necessary to protect against skin contact.[4] For larger quantities or high-splash-risk situations, an acid-resistant suit is advised.[4]
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or under a chemical fume hood.[5] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][6]
Feet Closed-Toed ShoesProtective footwear is required to protect against spills.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₈O₂[1][7]
Molecular Weight 100.12 g/mol [7]
Appearance Colorless to faint yellow liquid[7]
Boiling Point 106 °C / 222.8 °F @ 20 mmHg[1]
95-96 °C / 12 mmHg
Melting Point 9 °C / 48.2 °F[1]
Flash Point 102 °C / 215.6 °F (closed cup)[1]
Density 0.990 g/mL (Lit.)[7]
CAS Number 13991-37-2[1][7]

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been tested.[4][5] All personnel involved must be trained on the specific hazards of this compound and the emergency procedures.

  • Ventilation: Always handle this chemical in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[5]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate, calibrated dispensing tools such as pipettes or funnels.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Keep the container tightly closed.[1] The storage area should be designated for corrosive materials.[5]

Disposal Plan:

  • Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Regulations: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Spill Management:

  • Evacuation and Containment: In the event of a spill, evacuate the immediate area. Prevent the spread of the chemical using an appropriate inert absorbent material like sand, silica (B1680970) gel, or a universal binder.[6]

  • Cleanup: Ensure adequate ventilation during cleanup.[6] Wearing the full required PPE, collect the absorbed material into a suitable container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly once the material has been removed.

Experimental Protocols

While specific experimental protocols will vary by application, the following general methodology for safe handling and use should be integrated into any procedure involving this compound.

General Protocol for Safe Use in a Reaction:

  • Pre-Reaction Setup:

    • Review the Safety Data Sheet (SDS) for this compound and all other reagents.

    • Set up the experiment in a certified chemical fume hood.

    • Ensure all necessary PPE is donned correctly.

    • Have spill containment materials and emergency neutralizers (for acidic compounds) readily available.

  • Reagent Measurement and Transfer:

    • Measure the required amount of this compound in a clean, compatible container (e.g., glass).

    • Use a funnel or pipette to transfer the acid to the reaction vessel to prevent splashing.

  • Reaction Monitoring:

    • Continuously monitor the reaction for any signs of exothermic events or unexpected changes.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Reaction Quenching and Workup:

    • If applicable, quench the reaction carefully using appropriate procedures to neutralize any remaining acid.

    • Transfer solutions containing the acid using sealed containers.

  • Decontamination and Waste Disposal:

    • Rinse all contaminated glassware and equipment with a suitable solvent in the fume hood.

    • Dispose of all waste materials, including the reaction mixture and contaminated items, according to the established disposal plan.

Workflow for Handling trans-2-Pentenoic Aciddot

// Logical connections to emergency procedures prep_workspace -> emergency_spill [style=dashed, color="#5F6368"]; handle_transfer -> emergency_spill [style=dashed, color="#5F6368"]; handle_reaction -> emergency_exposure [style=dashed, color="#5F6368"]; }

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.